Product packaging for Propoxur(Cat. No.:CAS No. 114-26-1)

Propoxur

Katalognummer: B1679652
CAS-Nummer: 114-26-1
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: ISRUGXGCCGIOQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Propoxur can cause cancer according to The Environmental Protection Agency (EPA).
This compound is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2024)
This compound is a carbamate ester that is phenyl methylcarbamate substituted at position 2 by a propan-2-yloxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is a carbamate ester and an aromatic ether. It is functionally related to a methylcarbamic acid and a 2-isopropoxyphenol.
This compound is an insecticide used to control cockroaches, flies, mosquitoes, and lawn and turf insects. Acute (short-term) exposure of humans to this compound by ingestion leads to cholinesterase inhibition of red blood cells, with mild cholinergic symptoms including blurred vision, nausea, vomiting, sweating, and tachycardia;  however, the effects are transient. Chronic (long-term) inhalation exposure has resulted in depressed cholinesterase levels, headaches, vomiting, and nausea in humans. Chronic ingestion studies in animals have reported depressed cholinesterase levels, depressed body weight, effects to the liver and bladder, and a slight increase in neuropathy. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Mixed results are available from cancer studies of this compound in animals. EPA has not classified this compound for carcinogenicity.
This compound is a synthetic carbamate, aromatic ether compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a toxic, white to tan crystalline solid with a faint odor, and exposure occurs by inhalation, ingestion, or contact.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
A carbamate insecticide.
insecticide with a wide spectrum of activity against cockroaches, flies, ants & mosquitoes
See also: Carbofuran (related);  Methiocarb (related);  Rivastigmine (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1679652 Propoxur CAS No. 114-26-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-propan-2-yloxyphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
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InChI Key

ISRUGXGCCGIOQO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
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Molecular Formula

C11H15NO3
Record name PROPOXUR
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DSSTOX Substance ID

DTXSID7021948
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Molecular Weight

209.24 g/mol
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Physical Description

Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide]
Record name PROPOXUR
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes
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Flash Point

greater than 300 °F (NIOSH, 2023), >300 °F
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Solubility

0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2%
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Density

1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³
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Vapor Pressure

7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg
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Color/Form

Minute crystals, White, crystalline powder, White to tan, crystalline solid

CAS No.

114-26-1
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Melting Point

187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F
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Foundational & Exploratory

Propoxur mechanism of action on acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Propoxur on Acetylcholinesterase

Introduction

This compound (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and public health for the control of a variety of pests.[1][2] Its efficacy stems from its potent neurotoxic effects, which are primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2][3] This technical guide provides a detailed examination of the molecular mechanism by which this compound inhibits acetylcholinesterase, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mode of action of this compound is the disruption of synaptic transmission through the inhibition of acetylcholinesterase.[2][3]

2.1. Normal Function of Acetylcholinesterase

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve impulse. To terminate this signal and allow the neuron to return to its resting state, acetylcholinesterase rapidly hydrolyzes acetylcholine into choline and acetic acid. This enzymatic degradation is crucial for maintaining controlled and precise nerve signaling.

2.2. Inhibition by this compound: Carbamylation

This compound acts as a competitive inhibitor of acetylcholinesterase.[4] Due to its structural similarity to acetylcholine, it binds to the active site of the enzyme. The key event in the inhibitory process is the transfer of the carbamoyl group from this compound to a serine hydroxyl group within the active site of AChE. This process, known as carbamylation, results in a carbamylated enzyme that is temporarily inactive.[3]

2.3. Reversibility and Spontaneous Hydrolysis

A defining characteristic of this compound and other carbamate insecticides is the reversible nature of the acetylcholinesterase inhibition.[3][5] Unlike organophosphates which cause nearly irreversible phosphorylation, the carbamylated enzyme formed by this compound can undergo spontaneous hydrolysis. This process cleaves the carbamoyl group from the serine residue, thereby regenerating a functional acetylcholinesterase. Although significantly slower than the hydrolysis of acetylcholine, this spontaneous reactivation ensures that the inhibitory effect is transient, with clinical effects typically resolving within 24 hours as the enzyme is regenerated.

2.4. Pathophysiological Consequences

The temporary inactivation of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors on postsynaptic neurons, resulting in a state of cholinergic overstimulation. The clinical manifestations of this compound toxicity are a direct consequence of this overstimulation and include symptoms such as excessive salivation, lacrimation, muscle tremors, and in severe cases, paralysis and respiratory failure.[3]

Quantitative Data on this compound-Acetylcholinesterase Interaction

The inhibitory potency of this compound on acetylcholinesterase has been quantified across various species and enzyme sources. The following table summarizes key kinetic parameters, providing a comparative overview.

Enzyme SourceParameterValueReference
AcetylcholinesteraseIC504.3 µM[6][7]
Human Red Blood Cell AChEIC504.6 x 10⁻⁷ M[8]
Human Plasma CholinesteraseIC502.3 x 10⁻⁵ M[8]
Bovine CholinesteraseIC507 x 10⁻⁷ M[8]
Fly CholinesteraseIC500.1 - 8 x 10⁻⁸ M[8]
Bovine CholinesteraseKi0.5 - 1.0 x 10⁵ LM⁻¹min⁻¹[8]
Fly CholinesteraseKi1 x 10⁵ LM⁻¹min⁻¹[8]
Human Serum CholinesteraseKi0.95 x 10³ LM⁻¹min⁻¹[8]
Susceptible Housefly (PSS strain)KiApprox. 100-fold higher than resistant strain[9][10]
Resistant Housefly (N-PRS strain)KiApprox. 100-fold lower than susceptible strain[9][10]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The bimolecular rate constant, indicating the sensitivity of the enzyme to inhibition.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining acetylcholinesterase inhibition is the Ellman assay, a colorimetric method that is both sensitive and reliable.[11][12][13]

4.1. Principle of the Ellman Assay

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[14] The rate of TNB production is directly proportional to the acetylcholinesterase activity.

4.2. Reagents and Equipment

  • Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

  • Substrate: 14 mM Acetylthiocholine iodide (ATCI) solution

  • Chromogen: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer

  • Inhibitor: Stock solution of this compound in a suitable solvent (e.g., ethanol)

  • Equipment: 96-well microplate reader, pipettes, 96-well plates

4.3. Assay Procedure

  • Preparation: Prepare working solutions of all reagents. Serially dilute the this compound stock solution to obtain a range of desired concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the this compound solution at various concentrations (or solvent for the control).

    • 10 µL of the acetylcholinesterase solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11]

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.[11]

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[11]

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of time (e.g., every minute for 10 minutes).

4.4. Data Analysis

  • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Acetylcholinesterase_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase ACh->AChE_active Binds to active site ACh_accum Acetylcholine Accumulation ACh->ACh_accum No Hydrolysis Products Choline + Acetate AChE_active->Products Hydrolysis AChE_inhibited Carbamylated Acetylcholinesterase (Inactive) Postsynaptic_Neuron Postsynaptic Neuron (Signal Termination) This compound This compound This compound->AChE_active Carbamylates active site AChE_inhibited->AChE_active Spontaneous Hydrolysis (Slow Recovery) Overstimulation Continuous Receptor Stimulation ACh_accum->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay (Ellman Method)

AChE_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_analysis 3. Data Acquisition & Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Solution Inhibitor Prepare Serial Dilutions of this compound Add_this compound Add this compound/ Control Inhibitor->Add_this compound Add_Buffer Add Buffer Add_Buffer->Add_this compound Add_AChE Add AChE Add_this compound->Add_AChE Pre_Incubate Pre-incubate (10 min @ 25°C) Add_AChE->Pre_Incubate Add_DTNB Add DTNB Pre_Incubate->Add_DTNB Add_ATCI Initiate with ATCI Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance at 412 nm (kinetic) Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rates (V) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow of the Ellman assay for AChE inhibition.

Conclusion

This compound exerts its insecticidal and toxic effects through the potent, yet reversible, inhibition of acetylcholinesterase. The mechanism involves the carbamylation of the enzyme's active site, leading to a temporary cessation of its function and a subsequent accumulation of acetylcholine at the synapse. This results in cholinergic overstimulation, which underlies the clinical signs of this compound exposure. The reversibility of this inhibition, due to spontaneous hydrolysis of the carbamylated enzyme, is a key feature that distinguishes it from organophosphate inhibitors. A thorough understanding of this mechanism, supported by quantitative kinetic data and standardized experimental protocols, is essential for the development of novel insecticides, the management of insecticide resistance, and the clinical treatment of this compound poisoning.

References

Propoxur: A Comprehensive Technical Guide to its Chemical and Physical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a carbamate insecticide first introduced in 1959. It is a non-systemic insecticide that acts by contact and stomach action, primarily used to control a wide range of pests in agricultural, public health, and veterinary applications. Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action, tailored for research and development professionals.

Chemical and Physical Properties

This compound is a white to tan crystalline solid with a faint characteristic odor. It is relatively stable under normal conditions but is susceptible to hydrolysis in alkaline media.[1][2]

Table 1: Chemical and Physical Properties of this compound
PropertyValueReferences
Chemical Structure [3]
IUPAC Name 2-isopropoxyphenyl methylcarbamate[1][3]
CAS Number 114-26-1[1][3]
Molecular Formula C₁₁H₁₅NO₃[1][4]
Molecular Weight 209.24 g/mol [1][4]
Appearance White to tan crystalline powder[1][5]
Odor Faint, characteristic[1][5]
Melting Point 84-91 °C[6][7]
Boiling Point Decomposes upon distillation[3]
Solubility in Water (20 °C) 1.9 - 2.0 g/L[7][8]
Solubility in Organic Solvents Soluble in acetone, methanol, isopropanol, toluene. Slightly soluble in n-hexane.[7][9]
Vapor Pressure (20 °C) 1.3 mPa (9.7 x 10⁻⁶ mmHg)[7][10]
logP (Octanol-Water Partition Coefficient) 1.52[1]
pKa No distinct acidic or basic properties in aqueous solution.[6]

Experimental Protocols

Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

a. Principle: this compound is separated from a sample matrix on a C18 column and detected by UV spectrophotometry. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

b. Reagents and Materials:

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

  • HPLC vials

c. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV-Vis detector

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software

d. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation:

    • Liquid Samples (e.g., water): Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

    • Solid Samples (e.g., soil, food): Extract a known weight of the homogenized sample with a suitable solvent (e.g., acetonitrile). Centrifuge or filter the extract to remove particulate matter. Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standards Inject Inject into HPLC Standard->Inject Sample Prepare Sample Extract Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 270 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Concentration Detect->Quantify Calibrate->Quantify

Figure 1: Experimental workflow for the determination of this compound by HPLC.
Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on AChE activity, based on the Ellman's method.

a. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, reduces the rate of this reaction.

b. Reagents and Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

c. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute to various concentrations with phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a solution of ATCh in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 25 µL of different concentrations of this compound solution to the wells.

    • Add 50 µL of AChE solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.

    • Determine the percentage of AChE inhibition for each concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Propoxur_sol Prepare this compound Solutions Add_this compound Add this compound Propoxur_sol->Add_this compound AChE_sol Prepare AChE Solution Add_AChE Add AChE & Incubate AChE_sol->Add_AChE Substrate_sol Prepare ATCh & DTNB Solutions Add_DTNB Add DTNB Substrate_sol->Add_DTNB Add_ATCh Add ATCh (Start Reaction) Substrate_sol->Add_ATCh Add_this compound->Add_AChE Add_AChE->Add_DTNB Add_DTNB->Add_ATCh Measure_Abs Measure Absorbance at 412 nm Add_ATCh->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Figure 2: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulse transmission.

By binding to the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors. This overstimulation of the cholinergic system leads to hyperexcitation, paralysis, and ultimately the death of the insect.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh 3. ACh Release Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->ACh_Vesicle 2. Opens Nerve_Impulse Nerve Impulse Nerve_Impulse->Ca_Channel 1. Arrives AChE Acetylcholinesterase (AChE) ACh->AChE Normally hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor 4. Binds AChE->ACh ACh Accumulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate into This compound This compound This compound->AChE 6. Inhibits Postsynaptic_Signal Continuous Signal (Hyperexcitation) ACh_Receptor->Postsynaptic_Signal 5. Signal Transduction

Figure 3: Signaling pathway of this compound-induced acetylcholinesterase inhibition at the cholinergic synapse.

Conclusion

This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, essential for its handling, formulation, and analysis in a research setting. The detailed experimental protocols for HPLC analysis and acetylcholinesterase inhibition assays offer practical guidance for researchers investigating its quantification and biological activity. Furthermore, the visualization of its mechanism of action at the cholinergic synapse provides a clear understanding of its toxicological effects. This information serves as a valuable resource for scientists and professionals involved in pesticide research, drug development, and environmental monitoring.

References

An In-depth Technical Guide to the Synthesis Pathways and Key Intermediates of Propoxur

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for propoxur, a carbamate insecticide. It details the key chemical reactions, intermediates, and experimental protocols necessary for its laboratory-scale synthesis.

Introduction to this compound

This compound (2-isopropoxyphenyl N-methylcarbamate) is a non-systemic insecticide first introduced by Bayer in 1959.[1] It functions as a cholinesterase inhibitor, leading to the rapid knockdown of a wide range of pests.[1] Its synthesis primarily involves the reaction of a key intermediate, 2-isopropoxyphenol, with methyl isocyanate.

Core Synthesis Pathway

The most common and industrially significant method for synthesizing this compound is the reaction between 2-isopropoxyphenol and methyl isocyanate.[2][3][4] This reaction is typically carried out in the presence of a catalyst.

The overall reaction is as follows:

2-Isopropoxyphenol + Methyl Isocyanate → this compound

A key intermediate in this process is 2-isopropoxyphenol, which is synthesized from catechol.

Synthesis of Key Intermediate: 2-Isopropoxyphenol

The primary precursor for this compound synthesis is 2-isopropoxyphenol. This intermediate is synthesized from catechol through alkylation using an isopropylating agent like isopropyl bromide or isopropyl chloride.[3][5]

3.1. Reaction Scheme

The synthesis of 2-isopropoxyphenol from catechol is depicted below:

Catechol + Isopropyl Bromide → 2-Isopropoxyphenol

3.2. Experimental Protocol for 2-Isopropoxyphenol Synthesis

The following protocol is a representative method for the synthesis of 2-isopropoxyphenol:

  • A mixture of catechol, potassium carbonate, butanone, and a phase transfer catalyst is brought to reflux.

  • Isopropyl bromide is added dropwise to the refluxing mixture.[5]

  • The reaction mixture is refluxed for a specific duration (e.g., 8 to 32 hours).[5]

  • After reflux, the majority of the butanone is distilled off.

  • Water is added to dissolve the solid salts, and the product is extracted with a solvent like benzene.

  • The organic extract is then washed with a dilute sodium hydroxide solution.

  • The aqueous layer is neutralized with dilute hydrochloric acid and re-extracted with benzene.

  • The final organic extract is dried (e.g., with calcium chloride), and the solvent is evaporated.

  • The crude product is purified by distillation under reduced pressure to yield 2-isopropoxyphenol.[5]

3.3. Quantitative Data for 2-Isopropoxyphenol Synthesis

ParameterValueReference
Starting MaterialsCatechol, Isopropyl Bromide[5]
SolventButanone[5]
CatalystPhase transfer catalyst[5]
Reflux Time8 - 32 hours[5]
Yield54% (8h reflux) to >60% (32h reflux)[5]
Boiling Point100-102 °C at 1.46 kPa[5]

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 2-isopropoxyphenol with methyl isocyanate.

4.1. Reaction Scheme

The reaction is as follows:

2-Isopropoxyphenol + Methyl Isocyanate → this compound

4.2. Experimental Protocol for this compound Synthesis

A typical experimental procedure for the synthesis of this compound is outlined below:

  • 2-isopropoxyphenol and a catalyst (e.g., a tertiary amine like N,N-dimethylbenzylamine) are charged into a reactor equipped with a stirrer and condenser.[2]

  • The mixture is heated to a specific temperature (e.g., 60°C).[2]

  • Methyl isocyanate is then added dropwise to the reaction mixture.[2]

  • After the addition is complete, the reaction temperature is raised (e.g., to 90°C) and maintained for a set period (e.g., 3 hours).[2][6]

  • Upon completion, the reaction mixture is cooled to afford the crude this compound product.

  • The product can then be further processed, such as by slicing and packaging.[2]

4.3. Quantitative Data for this compound Synthesis

ParameterValueReference
Starting Materials2-Isopropoxyphenol, Methyl Isocyanate[2]
CatalystN,N-dimethylbenzylamine[2]
Molar Ratio (Phenol:Catalyst)1 : 0.001 - 0.05[6]
Molar Ratio (Phenol:MIC)1 : 1 - 1 : 1.2[6]
Initial Temperature60 °C[2]
Reaction Temperature60 - 110 °C[6]
Reaction Time0.5 - 3 hours[6]
Yield~99%[2]
Product Purity98.1%[2]

Visualized Synthesis Pathways

The following diagrams illustrate the synthesis pathways of this compound and its key intermediate.

Synthesis_of_2_Isopropoxyphenol Catechol Catechol Intermediate Reaction Mixture Catechol->Intermediate + IsopropylBromide Isopropyl Bromide IsopropylBromide->Intermediate + Reagents Potassium Carbonate, Butanone, Phase Transfer Catalyst Reagents->Intermediate Reflux Product 2-Isopropoxyphenol Intermediate->Product Purification

Caption: Synthesis of the key intermediate, 2-Isopropoxyphenol.

Synthesis_of_this compound Isopropoxyphenol 2-Isopropoxyphenol Reaction Reaction Isopropoxyphenol->Reaction + MIC Methyl Isocyanate MIC->Reaction + Catalyst N,N-dimethylbenzylamine Catalyst->Reaction Heat (60-90°C) This compound This compound Reaction->this compound Cooling

Caption: Final synthesis step of this compound.

References

The Environmental Fate of Propoxur: A Technical Guide to its Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and public health for the control of a variety of pests. Understanding its environmental fate is crucial for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This technical guide provides an in-depth overview of the primary degradation pathways of this compound in soil and water, including microbial degradation, chemical hydrolysis, and photodegradation. It details the experimental protocols for studying these processes and presents quantitative data on degradation kinetics.

Degradation of this compound in Soil

The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors. Microbial degradation is a key process governing its dissipation in the soil environment.

Microbial Degradation

Soil microorganisms play a significant role in the breakdown of this compound. Several bacterial species have been identified that can utilize this compound as a source of carbon and nitrogen. The primary microbial degradation pathway involves the hydrolysis of the carbamate ester linkage.

Key Degradation Products:

  • 2-Isopropoxyphenol: The major metabolite formed through the hydrolysis of the ester bond.

  • Methylamine: Released during the hydrolysis of the carbamate group.

  • Carbon Dioxide: A potential end product of complete mineralization by some microbial consortia.

Factors Influencing Microbial Degradation:

  • Soil Type: Soil properties such as organic matter content, pH, and texture can influence microbial populations and their activity, thereby affecting the rate of this compound degradation.[1]

  • Temperature and Moisture: Optimal temperature and moisture levels for microbial growth generally lead to faster degradation rates.

  • Acclimation: Soils with a history of pesticide application may exhibit enhanced degradation rates due to the adaptation of microbial communities.

Table 1: Half-life of this compound in Different Soil Types

Soil TypeHalf-life (t½) in daysConditionsReference
Silt Loam80Aerobic[2]
Sandy Loam210Aerobic[2]
Turfgrass Soil (Surface)1 (after 6 months of application)Field application[2]
Turfgrass Soil (Subsurface)2 (after 6 months of application)Field application[2]
Montardon Soil (not previously treated)146Laboratory study[2]
Montardon Soil (previously treated with carbofuran)9.3Laboratory study[2]

Experimental Protocol: Isolation and Characterization of this compound-Degrading Bacteria

This protocol outlines the steps for isolating and identifying bacteria capable of degrading this compound from soil samples.[3][4]

1. Enrichment Culture:

  • Collect soil samples from a site with a history of this compound application.

  • In a 250 mL Erlenmeyer flask, add 10 g of soil to 100 mL of a mineral salts medium (MSM) supplemented with this compound (e.g., 100 mg/L) as the sole carbon source.

  • Incubate the flask on a rotary shaker (e.g., 150 rpm) at room temperature (e.g., 28-30°C) for 7-10 days.

  • After incubation, transfer an aliquot (e.g., 5 mL) of the enrichment culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this subculturing step 3-4 times to enrich for this compound-degrading microorganisms.

2. Isolation of Pure Cultures:

  • After the final enrichment step, serially dilute the culture.

  • Spread plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.

  • Incubate the plates at room temperature until colonies appear.

  • Select distinct colonies and streak them onto fresh MSM-propoxur agar plates to obtain pure cultures.

3. Identification of Bacterial Isolates:

  • Characterize the purified bacterial isolates based on their morphological (e.g., colony shape, color, Gram staining) and biochemical characteristics.

  • For molecular identification, extract genomic DNA from the isolates and perform 16S rRNA gene sequencing. Compare the sequences with known bacterial sequences in databases like GenBank to determine the identity of the isolates.

4. Degradation Assay:

  • Inoculate a liquid MSM containing a known concentration of this compound with the isolated bacterial strain.

  • Incubate the culture under optimal growth conditions.

  • At regular time intervals, withdraw samples from the culture.

  • Extract the remaining this compound and its metabolites from the samples using an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound and the formation of metabolites over time.[4]

Experimental_Workflow_Isolation cluster_enrichment 1. Enrichment cluster_isolation 2. Isolation cluster_identification 3. Identification cluster_degradation 4. Degradation Assay A Soil Sample Collection B Inoculation in Mineral Salts Medium + this compound A->B C Incubation (Shaking, Room Temp) B->C D Serial Subculturing C->D E Serial Dilution D->E Enriched Culture F Spread Plating on MSM-Propoxur Agar E->F G Incubation & Colony Selection F->G H Streak Plating for Pure Cultures G->H I Morphological & Biochemical Characterization H->I Pure Isolate K Inoculation in Liquid Culture with this compound H->K J 16S rRNA Gene Sequencing I->J L Time-course Sampling K->L M Solvent Extraction L->M N HPLC Analysis M->N

Experimental workflow for isolating this compound-degrading bacteria.

Degradation of this compound in Water

In aquatic environments, this compound degradation is primarily driven by chemical hydrolysis and photodegradation.

Chemical Hydrolysis

The hydrolysis of this compound is highly dependent on the pH and temperature of the water. The ester linkage of the carbamate is susceptible to cleavage, especially under alkaline conditions.

Key Degradation Products:

  • 2-Isopropoxyphenol

  • Methylcarbamic acid (which is unstable and further decomposes)

Factors Influencing Hydrolysis:

  • pH: The rate of hydrolysis increases significantly with an increase in pH. This compound is relatively stable in acidic and neutral water but degrades rapidly in alkaline conditions.[5][6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]

Table 2: Half-life of this compound in Water at Different pH and Temperature

pHTemperature (°C)Half-life (t½)Reference
73030 days[2]
75023 hours[2]
82016 days[2]
5-407 hours (darkness)[6]
8.5-3 hours (darkness)[6]
10.82040 minutes[5]
11.82011.5 minutes[5]
12.8201 minute[5]

Experimental Protocol: Hydrolysis of this compound in Aqueous Solutions

This protocol describes a typical laboratory experiment to determine the hydrolysis rate of this compound.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions with different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

2. Experimental Setup:

  • In separate sterile glass containers, add a known concentration of this compound (e.g., 10 mg/L) to each buffer solution.

  • Incubate the containers in a temperature-controlled environment (e.g., a water bath or incubator) at a constant temperature (e.g., 25°C).

  • Protect the solutions from light to prevent photodegradation by wrapping the containers in aluminum foil.

3. Sampling and Analysis:

  • At predetermined time intervals, collect aliquots from each container.

  • Immediately quench the hydrolysis reaction, if necessary, by adjusting the pH or by adding a suitable quenching agent.

  • Extract the remaining this compound and any degradation products from the aqueous sample using a suitable organic solvent (e.g., dichloromethane).

  • Analyze the extracts by HPLC with a UV or mass spectrometry (MS) detector to determine the concentration of this compound over time.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each pH value.

  • Determine the hydrolysis rate constant (k) and the half-life (t½) of this compound at each pH by fitting the data to an appropriate kinetic model (typically first-order kinetics).

Photodegradation

This compound can be degraded by direct and indirect photolysis in the presence of sunlight.

Key Degradation Products:

  • 2-Isopropoxyphenol

  • Other unidentified polar compounds

Factors Influencing Photodegradation:

  • Light Intensity and Wavelength: The rate of photodegradation is dependent on the intensity and wavelength of the light source.

  • Photosensitizers: The presence of natural photosensitizers in water, such as humic acids, can accelerate the photodegradation of this compound.[7]

Table 3: Photodegradation Half-life of this compound in Water

ConditionsHalf-life (t½)Reference
Neutral aqueous solution, continuous artificial light~10 days[2]
Milli-Q water, sunlight exposure161 hours[6]
Milli-Q water, darkness327 hours[6]

Experimental Protocol: Photodegradation of this compound in Water

This protocol outlines a method for studying the photodegradation of this compound in an aqueous solution.

1. Sample Preparation:

  • Prepare an aqueous solution of this compound (e.g., 5 mg/L) in purified water (e.g., Milli-Q).

  • If investigating the effect of photosensitizers, prepare additional solutions containing known concentrations of a photosensitizer (e.g., humic acid).

2. Photoreactor Setup:

  • Place the this compound solution in a quartz or borosilicate glass vessel that is transparent to the desired light wavelengths.

  • Use a suitable light source that mimics natural sunlight, such as a xenon lamp or a combination of UV and visible lamps. The light intensity should be measured and controlled.[4]

  • Maintain a constant temperature during the experiment using a cooling system.

  • Include a dark control by wrapping an identical vessel in aluminum foil to measure any degradation that is not light-induced.

3. Irradiation and Sampling:

  • Expose the solution to the light source for a defined period.

  • Collect samples at regular time intervals from both the irradiated and dark control vessels.

4. Analysis:

  • Analyze the collected samples for the concentration of this compound and its photoproducts using HPLC-UV or HPLC-MS.

5. Data Analysis:

  • Calculate the rate of photodegradation and the half-life of this compound under the specific experimental conditions.

Degradation Pathways Visualization

The following diagrams illustrate the primary degradation pathways of this compound in soil and water.

Propoxur_Degradation_Pathways cluster_soil In Soil cluster_water In Water This compound This compound (2-isopropoxyphenyl N-methylcarbamate) Microbial_Degradation Microbial Degradation (Hydrolysis) This compound->Microbial_Degradation Hydrolysis Chemical Hydrolysis (alkaline pH) This compound->Hydrolysis Photodegradation Photodegradation (Sunlight) This compound->Photodegradation IPP_Soil 2-Isopropoxyphenol Microbial_Degradation->IPP_Soil Methylamine Methylamine Microbial_Degradation->Methylamine CO2 CO2 (Mineralization) IPP_Soil->CO2 Further Degradation Methylamine->CO2 Further Degradation IPP_Water 2-Isopropoxyphenol Hydrolysis->IPP_Water Photodegradation->IPP_Water Unidentified_Polar Unidentified Polar Compounds Photodegradation->Unidentified_Polar

Primary degradation pathways of this compound in soil and water.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of this compound and its degradation products in environmental samples.

Sample Preparation:

  • Water Samples: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) can be used to extract and concentrate this compound and its metabolites from water samples.[8]

  • Soil Samples: Soxhlet extraction or ultrasonic extraction with a suitable solvent (e.g., acetonitrile, methanol) is typically employed to extract the analytes from soil matrices.[3]

HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.[6]

  • Mobile Phase: A gradient of acetonitrile and water is often used as the mobile phase.

  • Detection:

    • UV Detection: this compound and 2-isopropoxyphenol can be detected by UV absorbance, typically around 270-280 nm.

    • Mass Spectrometry (MS) Detection: HPLC coupled with MS (LC-MS) provides higher sensitivity and selectivity, allowing for the confirmation and quantification of trace levels of this compound and its degradation products.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Environmental Sample (Soil or Water) B Extraction (LLE, SPE, or Soxhlet) A->B C Concentration & Reconstitution B->C D HPLC Separation (C18 Column) C->D Prepared Sample E Detection (UV or MS) D->E F Quantification E->F Chromatographic Data G Data Interpretation F->G

General analytical workflow for this compound residue analysis.

Conclusion

The environmental degradation of this compound is a complex process influenced by multiple factors. In soil, microbial degradation is the predominant pathway, leading to the formation of 2-isopropoxyphenol and other smaller molecules. In water, chemical hydrolysis under alkaline conditions and photodegradation are the main routes of transformation. This technical guide provides a comprehensive overview of these degradation pathways, along with detailed experimental protocols and quantitative data to aid researchers in their studies of the environmental fate of this compound. A thorough understanding of these processes is essential for developing strategies to minimize the environmental risks associated with the use of this insecticide.

References

Technical Guide: Toxicokinetics and Bioavailability of Propoxur in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a carbamate insecticide widely used for the control of various pests.[1] A comprehensive understanding of its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is critical for assessing its potential toxicity and for regulatory risk assessment. This technical guide provides an in-depth review of the toxicokinetic profile of this compound in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing core metabolic and experimental processes. The data indicate that this compound is rapidly absorbed orally, extensively metabolized, and quickly excreted, primarily through urine. Dermal absorption is comparatively lower and exhibits significant species-specific differences.

Absorption

The absorption of this compound is highly dependent on the route of exposure, with oral administration leading to rapid and extensive uptake, while dermal and inhalation routes show different absorption characteristics.

Oral Absorption

Studies in multiple animal models demonstrate that this compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2][3][4] In ICR mice, absorption is remarkably fast, with 25% of a 1 mg/kg dose absorbed within one minute and 74% within one hour.[3] This rapid uptake is further supported by excretion data in rats, where the majority of an orally administered dose is eliminated within 16-24 hours, indicating swift passage from the gut into systemic circulation.[2][5]

Dermal Absorption

Dermal absorption of this compound is significantly lower and slower than oral absorption.[5] Comparative studies reveal considerable variability between species. In vivo experiments applying a standardized dose of 150 µg/cm² for four hours showed that rats absorbed a significantly higher amount than humans.[6] In rats, the potential absorbed dose was 88 µg/cm², with 21% of the applied dose excreted in urine within 24 hours.[6] In contrast, the potential absorbed dose in human volunteers was 23 µg/cm², with only about 6% of the applied dose excreted in urine over the same period.[6] In vitro studies using skin discs found that porcine skin was twice as permeable as human and rabbit skin.[7]

Inhalation

While specific quantitative absorption data for inhalation is limited, studies on rats exposed to this compound aerosols indicate systemic effects, such as cholinesterase inhibition, confirming that absorption via the lungs occurs.[8] The 1-hour inhalation LC50 in rats is reported as greater than 1.44 mg/L, classifying it as slightly toxic via this route.[5]

Experimental Protocol: In Vivo Dermal Absorption in Rats

The following protocol is a summary of the methodology used to assess dermal absorption of this compound in rats.[6]

  • Animal Model: Wistar rats.

  • Test Substance: [¹⁴C]-labeled this compound (150 µg/cm²) dissolved in a vehicle of 60% aqueous ethanol.

  • Dose Administration: The test substance is applied to a defined area on the dorsal skin of the rats.

  • Exposure: The application site is left uncovered for a 4-hour exposure period.

  • Post-Exposure: After 4 hours, the application site is washed to remove any unabsorbed this compound. The washing is collected for analysis.

  • Sample Collection: Urine and feces are collected for up to 24 hours post-application. At the end of the study, blood and skin from the application site are collected.

  • Analysis: The amount of radioactivity in the collected urine, feces, skin, and skin washing is quantified using liquid scintillation counting to determine the absorbed dose.

Visualization: Dermal Absorption Experimental Workflow

G cluster_prep Preparation cluster_exp Exposure & Collection cluster_analysis Analysis A Test Substance ([14C]-Propoxur in Vehicle) C Topical Application (150 µg/cm²) A->C B Animal Model (e.g., Wistar Rat) B->C D 4-Hour Exposure C->D E Skin Wash (Remove Unabsorbed) D->E F Sample Collection (Urine, Feces, Blood) E->F G Quantification of Radioactivity (LSC) F->G H Calculate Absorbed Dose G->H G This compound This compound IPP 2-Isopropoxyphenol (IPP) This compound->IPP Hydrolysis (Major) HPMC 2-Hydroxyphenyl- N-methylcarbamate This compound->HPMC Depropylation (Major) R_OH Ring Hydroxylated Metabolites This compound->R_OH Ring Hydroxylation (Minor) N_OH N-Hydroxymethyl Metabolites This compound->N_OH N-methyl Hydroxylation (Minor) Conjugates Glucuronide & Sulfate Conjugates IPP->Conjugates HPMC->Conjugates R_OH->Conjugates N_OH->Conjugates Excretion Urinary Excretion Conjugates->Excretion G cluster_intake Intake cluster_systemic Systemic Circulation cluster_elim Elimination Admin Administration (Oral, Dermal, Inhalation) Absorb Absorption Admin->Absorb Blood Bloodstream Absorb->Blood Dist Distribution Tissues Tissues (Liver, Kidney, Nerve) Dist->Tissues Blood->Dist Metab Metabolism (Liver, Skin) Blood->Metab Excrete Excretion Blood->Excrete Tissues->Blood Metabolites Metabolites Metab->Metabolites Metabolites->Blood Urine Urine (~60%) Excrete->Urine Air Expired Air (20-25%) Excrete->Air Feces Feces (1-5%) Excrete->Feces

References

A Technical Guide to the In Vitro Neurotoxic Effects of Sublethal Propoxur Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key mechanisms and experimental findings related to the neurotoxic effects of sublethal in vitro exposure to propoxur, a carbamate insecticide. The focus is on cellular and molecular pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of this compound Neurotoxicity

This compound primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neuronal damage.[2] Beyond its primary anticholinergic action, sublethal this compound exposure is also known to induce neurotoxicity through secondary mechanisms, including the induction of oxidative stress and the activation of apoptotic pathways.[3][4]

Quantitative Analysis of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various in vitro models. Key quantitative metrics are essential for assessing the potency and impact of the compound on neuronal cell viability.

Table 1: In Vitro Cytotoxicity of this compound in Neuronal and Non-Neuronal Cell Lines

Cell LineAssayEndpointExposure TimeIC50 / LC50 Value (µg/mL)Reference
Flounder Gill (FG) CellsMTTCell Viability24h89.96 ± 1.04[5]
Flounder Gill (FG) CellsNeutral Red Uptake (NRU)Cell Viability24h103.4 ± 1.14[5]
Flounder Gill (FG) CellsLDH ReleaseCytotoxicity24h86.59 ± 1.13[5]
Zebrafish Embryos---Mortality24h166.4 ± 1.06[5]
Zebrafish Embryos---Mortality48h146.3 ± 1.07[5]
Zebrafish Embryos---Mortality96h134.8 ± 1.06[5]

IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the test organisms.

Key Experimental Protocols

Reproducible and standardized protocols are fundamental to the study of neurotoxicity. Below are detailed methodologies for core assays used to evaluate the effects of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][9]

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight to allow for cell attachment.

  • Compound Exposure: Treat the cells with varying sublethal concentrations of this compound. Include untreated (vehicle) controls. Incubate for a predetermined period (e.g., 24, 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10-20 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6][9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7][9]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[7][10] A reference wavelength of 620-630 nm can be used to reduce background noise.[9][10]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from all readings.[10]

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

Protocol:

  • Enzyme Preparation: Prepare a crude AChE enzyme solution from rat brain homogenate or use a commercially available recombinant human AChE.[11][12]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.2-7.4), the enzyme preparation, and various concentrations of this compound (or a positive control like rivastigmine).[12][13]

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add DTNB solution followed by the substrate, acetylthiocholine iodide (ATCI), to each well to initiate the reaction.[11][14]

  • Kinetic Measurement: Immediately measure the change in absorbance at 405-412 nm over time (e.g., for 10-20 minutes) using a microplate reader in kinetic mode.[11][14]

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor). Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

Signaling Pathways in this compound Neurotoxicity

Sublethal this compound exposure triggers specific signaling cascades that lead to oxidative stress and programmed cell death (apoptosis).

This compound exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capabilities, resulting in oxidative stress.[3] This stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to neurotoxicity.

This compound-induced cellular stress can activate the intrinsic (or mitochondrial) pathway of apoptosis. A key event in this pathway is the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins. An increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant for initiating apoptosis.[15][16][17] This shift leads to the release of cytochrome c from the mitochondria, which then activates a cascade of executioner caspases (e.g., caspase-3), ultimately leading to cell death.[18][19][20]

Standard Experimental Workflow

A typical in vitro investigation into this compound's neurotoxic effects follows a logical progression from general cytotoxicity screening to the elucidation of specific molecular mechanisms.

References

Genotoxicity and Mutagenicity of Propoxur and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxur, a carbamate insecticide, has been the subject of numerous studies to determine its potential to cause genetic damage. While generally considered non-mutagenic in bacterial systems, evidence suggests that this compound can induce genotoxic effects in mammalian cells, particularly at higher concentrations. Its N-nitroso metabolite, NO-propoxur, demonstrates significantly greater genotoxic and mutagenic potential. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound and its key metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Genotoxicity and Mutagenicity Profile of this compound

This compound's genotoxic profile is complex, with varying results depending on the test system and dosage. While it is generally negative in the Ames bacterial reverse mutation assay, indicating a lack of point mutations in bacteria, studies on mammalian cells have raised concerns.[1][2]

In vitro studies have shown that this compound can induce sister chromatid exchanges (SCEs) and micronuclei in human lymphocytes.[2][3] The micronucleus test detects chromosome breakage or loss, and a positive result suggests clastogenic or aneugenic activity.

In vivo studies have yielded mixed results. Some studies using the dominant lethal test and micronucleus test in mice have reported negative findings.[1] However, other research has demonstrated that this compound can induce micronuclei in the bone marrow of mice at higher doses.[4] Furthermore, a study on flounder gill cells using the comet assay, which detects DNA strand breaks, revealed weak genotoxic effects at the highest tested concentrations.[5]

Some evidence suggests that this compound may exert its effects through epigenetic mechanisms, such as the inhibition of gap-junctional intercellular communication (GJIC).[6][7] This process is crucial for maintaining tissue homeostasis, and its disruption can be a factor in carcinogenesis.

Genotoxicity and Mutagenicity of this compound Metabolites

The metabolic fate of this compound gives rise to several compounds, with the N-nitroso derivative, NO-propoxur (also referred to as NP), being of primary toxicological significance.

N-Nitroso this compound (NO-propoxur)

NO-propoxur is substantially more cytotoxic and genotoxic than its parent compound.[6][7] It has been shown to be a potent inducer of:

  • Sister Chromatid Exchanges (SCEs): A sensitive indicator of genotoxic events.

  • Chromosome Aberrations: Structural changes in chromosomes.

  • hprt Gene Mutations: Point mutations in a specific gene locus.[6][7]

The proposed mechanism for the genotoxicity of NO-propoxur involves the formation of O6-methylguanine DNA adducts. These adducts can be misrepaired by the Mismatch Repair (MMR) system, leading to the creation of DNA strand breaks and subsequent G2/M cell cycle arrest. If the damage is extensive, this can trigger apoptosis through a complex signaling network involving ATM, H2AX, CHK1, and p53.[8][9][10] Studies in human gastric cells have shown that NO-propoxur can induce significant DNA damage even at low, non-cytotoxic concentrations.[11]

Other Metabolites

The primary metabolites of this compound, aside from its N-nitroso derivative, are generally considered to be less toxic and non-genotoxic.[2][12] These include:

  • 2-isopropoxyphenol

  • 2-hydroxyphenyl-N-methylcarbamate

  • 2-isopropoxyphenyl-N-hydroxymethylcarbamate[13][14]

While one study hinted at a possible mutagenic effect of 2-isopropoxyphenylhydroxy methylcarbamate in the Ames test, the overall consensus is that these metabolites do not pose a significant mutagenic risk.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various genotoxicity and mutagenicity studies on this compound and its N-nitroso metabolite.

Compound Test System Endpoint Concentration/Dose Result Reference
This compoundSalmonella typhimurium (Ames Test)Gene Mutation0.1-1000 µ g/plate Negative[1]
This compoundHuman Lymphocytes in vitroSister Chromatid ExchangeNot SpecifiedPositive[3]
This compoundHuman Lymphocytes in vitroMicronucleiNot SpecifiedPositive[3]
This compoundSwiss Mice Bone Marrow in vivoMicronuclei25 mg/kg (i.p.)Positive[4]
This compoundSwiss Mice Bone Marrow in vivoMicronuclei12.5 & 6.25 mg/kg (i.p.)Negative[4]
This compoundFlounder Gill Cells in vitroDNA Damage (Comet Assay)75 µg/mlWeakly Positive[5]
NO-propoxurV79 Hamster Lung Fibroblasts in vitroSister Chromatid Exchange≥ 0.01 µg/mlPositive[6][7]
NO-propoxurV79 Hamster Lung Fibroblasts in vitroChromosome Aberrations≥ 2.5 µg/mlPositive[6][7]
NO-propoxurV79 Hamster Lung Fibroblasts in vitrohprt Gene Mutation≥ 0.5 µg/mlPositive[6][7]
NO-propoxurHuman Gastric Cells (SC-M1) in vitroDNA Damage (Comet Assay)Low, non-cytotoxic dosesPositive[11]

Table 1: Summary of Genotoxicity and Mutagenicity Data for this compound and NO-propoxur.

Compound Cell Line Endpoint Value Reference
This compoundFlounder Gill Cells24h-IC50 (MTT assay)89.96 ± 1.04 µg/ml[5]
This compoundFlounder Gill Cells24h-IC50 (NRU assay)103.4 ± 1.14 µg/ml[5]
This compoundFlounder Gill Cells24h-IC50 (LDH assay)86.59 ± 1.13 µg/ml[5]
NO-propoxurV79 Hamster Lung FibroblastsLC5020 times smaller than this compound[6][7]
NO-propoxurPrimary Rat Tracheal Epithelial CellsLC506 times smaller than this compound[6][7]

Table 2: Cytotoxicity Data for this compound and NO-propoxur.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16][17]

Methodology:

  • Strain Selection: Several strains of S. typhimurium with different mutations in the histidine operon are used to detect various types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strains Select S. typhimurium strains mix Mix bacteria, test compound, and S9 mix (or buffer) strains->mix s9 Prepare S9 mix s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase count->analyze

Ames Test Experimental Workflow.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[5][15][18]

Methodology:

  • Cell Culture: Human or rodent cell lines (e.g., human lymphocytes, CHO, V79) are cultured.

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of cells (typically binucleated cells). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In_Vitro_Micronucleus_Test_Workflow start Culture mammalian cells expose Expose cells to test substance (+/- S9 mix) start->expose cytoB Add Cytochalasin B (optional) expose->cytoB harvest Harvest and fix cells cytoB->harvest stain Stain with DNA-specific dye harvest->stain score Score micronuclei in binucleated cells under microscope stain->score analyze Analyze for dose-dependent increase in micronucleated cells score->analyze

In Vitro Micronucleus Test Workflow.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay assesses the genotoxic potential of a substance in a whole animal system by detecting damage to the chromosomes or mitotic apparatus of erythroblasts.[19][20][21]

Methodology:

  • Animal Dosing: Rodents (usually mice or rats) are administered the test substance, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at specific time points after dosing (e.g., 24 and 48 hours).

  • Slide Preparation: Smears are prepared on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Analysis: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

In_Vivo_Micronucleus_Test_Workflow dose Dose rodents with test substance collect Collect bone marrow or peripheral blood dose->collect prepare Prepare and stain slides collect->prepare score Score micronucleated polychromatic erythrocytes (MN-PCEs) prepare->score analyze Analyze for dose-dependent increase in MN-PCEs score->analyze

In Vivo Micronucleus Test Workflow.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][4][11]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: The slides are placed in an alkaline solution to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis, during which the broken DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Comet_Assay_Workflow start Prepare single-cell suspension embed Embed cells in agarose on a slide start->embed lyse Lyse cells to form nucleoids embed->lyse unwind Unwind DNA in alkaline solution lyse->unwind electrophorese Perform electrophoresis unwind->electrophorese stain Stain DNA with fluorescent dye electrophorese->stain visualize Visualize and analyze comets stain->visualize

Alkaline Comet Assay Workflow.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a cytogenetic test that detects the exchange of genetic material between two sister chromatids.[3][6][7]

Methodology:

  • Cell Culture and BrdU Labeling: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Metaphase cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Differential Staining: The slides are stained using a procedure (e.g., fluorescence plus Giemsa) that results in differential staining of the sister chromatids, allowing for the visualization of SCEs.

  • Scoring: The number of SCEs per metaphase is counted. A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to controls indicates a positive result.

SCE_Assay_Workflow start Culture cells with BrdU for two cycles arrest Arrest cells in metaphase start->arrest harvest Harvest and prepare metaphase spreads arrest->harvest stain Differentially stain sister chromatids harvest->stain score Score sister chromatid exchanges per metaphase stain->score analyze Analyze for dose-dependent increase in SCEs score->analyze

Sister Chromatid Exchange Assay Workflow.

Signaling Pathways

Cellular Response to O6-Methylguanine DNA Adducts

The genotoxicity of NO-propoxur is primarily attributed to the formation of O6-methylguanine (O6MeG) DNA adducts. The cellular response to this type of DNA damage is complex and involves the mismatch repair (MMR) system.[8][9][10]

O6MeG_Pathway NO_this compound NO-propoxur O6MeG O6-Methylguanine (O6MeG) DNA Adduct NO_this compound->O6MeG causes MMR Mismatch Repair (MMR) System Recognition O6MeG->MMR is recognized by SSB Single-Strand Break (SSB) Formation MMR->SSB leads to Replication_Arrest Replication Arrest SSB->Replication_Arrest causes DSB Double-Strand Break (DSB) Formation Replication_Arrest->DSB can lead to ATM_H2AX ATM/H2AX/CHK1/p53 Activation DSB->ATM_H2AX activates Apoptosis Apoptosis ATM_H2AX->Apoptosis triggers

Cellular Response to O6-Methylguanine Adducts.

Inhibition of Gap Junctional Intercellular Communication (GJIC)

This compound has been shown to inhibit GJIC, an epigenetic mechanism that may contribute to its carcinogenic potential. GJIC is essential for coordinated cellular activities and is mediated by connexin proteins that form channels between adjacent cells.[6][7][22][23]

GJIC_Pathway This compound This compound Connexins Connexin Proteins (e.g., Cx43) This compound->Connexins inhibits GJIC Gap Junctional Intercellular Communication This compound->GJIC disrupts Gap_Junctions Gap Junction Formation Connexins->Gap_Junctions form Gap_Junctions->GJIC mediate Homeostasis Tissue Homeostasis & Coordinated Cell Behavior GJIC->Homeostasis maintains Disruption Disrupted Cell Communication & Proliferation GJIC->Disruption disruption leads to

Inhibition of Gap Junctional Intercellular Communication by this compound.

Conclusion

The evidence presented in this technical guide indicates that while this compound itself exhibits weak or equivocal genotoxic activity, its N-nitroso metabolite, NO-propoxur, is a potent genotoxic and mutagenic agent. The primary mechanism of NO-propoxur's genotoxicity is the formation of O6-methylguanine DNA adducts, which, when processed by the mismatch repair system, can lead to DNA damage and apoptosis. This compound may also contribute to carcinogenic processes through epigenetic mechanisms such as the inhibition of gap junctional intercellular communication. A thorough understanding of the genotoxic potential of this compound and its metabolites is crucial for accurate risk assessment and regulatory decision-making. Further research into the signaling pathways affected by this compound and its metabolites will provide a more complete picture of their toxicological profiles.

References

History and development of propoxur as a carbamate insecticide

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the History, Development, and Scientific Foundation of Propoxur

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a carbamate insecticide, was first introduced in 1959 by Bayer.[1] It emerged as a significant tool in pest control, utilized in public health, and agricultural settings. This technical guide provides an in-depth exploration of the history, chemical development, mechanism of action, metabolic pathways, and toxicological profile of this compound. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to serve as a valuable resource for the scientific community.

History and Development

Developed in Germany, this compound, chemically known as 2-isopropoxyphenyl methylcarbamate, became a widely used broad-spectrum insecticide.[2][3] Its introduction offered an alternative to the organochlorine and organophosphate insecticides prevalent at the time. Marketed under trade names such as Baygon® and Unden®, its applications have ranged from controlling household pests like cockroaches and mosquitoes to managing agricultural and forestry insects.[1][4] Over the decades, its use has been subject to regulatory scrutiny and evolving pest management strategies.

Chemical Synthesis

The primary industrial synthesis of this compound involves the reaction of 2-isopropoxyphenol with methyl isocyanate.[5] This reaction is typically carried out in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-isopropoxyphenol and methyl isocyanate.

Materials:

  • 2-isopropoxyphenol

  • Methyl isocyanate (MIC)

  • N,N-dimethylbenzylamine (catalyst)

  • Glass reactor with mechanical stirring, condenser, and dropping funnel

  • Heating mantle

Procedure: [4][6]

  • In a glass reactor, add o-isopropoxy phenol and the catalyst in a molar ratio of 1:0.001-0.05.

  • Stir the mixture and cool it.

  • Slowly add methyl isocyanate (MIC) dropwise. The molar ratio of phenol to MIC should be between 1:1 and 1:1.2.

  • After the addition of MIC is complete, heat the reaction mixture to a temperature between 60 and 110°C.

  • Maintain the reaction at this temperature for 0.5 to 3 hours.

  • Upon completion of the reaction, the product, this compound, is obtained.

Reaction Scheme:

G 2-Isopropoxyphenol 2-Isopropoxyphenol Reaction + 2-Isopropoxyphenol->Reaction Methyl Isocyanate Methyl Isocyanate Methyl Isocyanate->Reaction This compound This compound Reaction->this compound Catalyst G cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to Continuous Nerve Impulse Continuous Nerve Impulse Acetylcholine->Continuous Nerve Impulse Accumulation leads to Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibits Nerve Impulse Nerve Impulse Nerve Impulse->Acetylcholine Release Paralysis & Death Paralysis & Death Continuous Nerve Impulse->Paralysis & Death G cluster_metabolites Primary Metabolites This compound This compound 2-Hydroxyphenyl methylcarbamate 2-Hydroxyphenyl methylcarbamate This compound->2-Hydroxyphenyl methylcarbamate Depropylation 5-Hydroxy this compound 5-Hydroxy this compound This compound->5-Hydroxy this compound Ring Hydroxylation N-Hydroxymethyl this compound N-Hydroxymethyl this compound This compound->N-Hydroxymethyl this compound N-demethylation & Hydroxylation 2-Isopropoxyphenol 2-Isopropoxyphenol This compound->2-Isopropoxyphenol Hydrolysis Conjugates Conjugates 2-Hydroxyphenyl methylcarbamate->Conjugates 5-Hydroxy this compound->Conjugates N-Hydroxymethyl this compound->Conjugates 2-Isopropoxyphenol->Conjugates Excretion Excretion Conjugates->Excretion

References

Methodological & Application

Application Note: Determination of Propoxur in Environmental Water Samples by HPLC-PDA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propoxur is a carbamate insecticide widely used in agriculture and public health for controlling pests. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is crucial for ensuring public safety and environmental quality. This application note details a robust and sensitive method for the determination of this compound in environmental water samples using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA). The method involves a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and quantification.

Materials and Reagents

  • This compound analytical standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or other suitable modifier)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

  • Glassware and general laboratory equipment

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to remove interfering substances from the water sample and to concentrate the analyte, thereby increasing the sensitivity of the method.[1][2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass a known volume (e.g., 500 mL) of the filtered environmental water sample through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 5 mL) of acetonitrile or methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-PDA Analysis

The prepared sample is then injected into the HPLC system for separation and quantification of this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Luna Omega C18) is commonly used.[3]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common isocratic mobile phase is acetonitrile:water (70:30, v/v).[1][3]

    • Flow Rate: A flow rate of 1.2 mL/min is a suitable starting point.[3]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • PDA Detection: The UV spectrum of this compound shows significant absorbance around 270-280 nm.[4][5][6] The PDA detector should be set to monitor this wavelength range, with quantification performed at the wavelength of maximum absorbance.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be established over the expected concentration range of the samples.

Data Presentation

The quantitative performance of the HPLC-PDA method for this compound detection is summarized in the table below. This data is compiled from various studies and represents typical values that can be achieved with this methodology.

ParameterValueReference
Retention Time ~2.2 min[6]
Linearity (Range) 5 - 800 ng/mL[1][3]
Correlation Coefficient (r²) > 0.998[3]
Limit of Detection (LOD) 1.43 ng/mL[1][3]
Limit of Quantification (LOQ) 4.77 ng/mLCalculated as 3.33 x LOD
Accuracy (Recovery) 91.3 - 102.5%[1][3]
Precision (%RSD) < 5.0%[1][3]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis cluster_data_analysis Data Analysis sample_collection Water Sample Collection filtration Filtration (0.45 µm) sample_collection->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation pda_detection PDA Detection separation->pda_detection data_acquisition Data Acquisition pda_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the determination of this compound in water samples.

Method Validation Parameters

method_validation cluster_validation Method Validation Parameters cluster_precision Precision Levels cluster_sensitivity Sensitivity Metrics validation Method Validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity Sensitivity validation->sensitivity robustness Robustness validation->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate reproducibility Reproducibility precision->reproducibility lod Limit of Detection (LOD) sensitivity->lod loq Limit of Quantification (LOQ) sensitivity->loq

Caption: Key parameters for HPLC method validation.

References

Application Note: Magnetic Solid Phase Extraction (MSPE) Protocol for Propoxur Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur is a carbamate insecticide widely used in agriculture and public health to control pests. Its potential toxicity necessitates sensitive and efficient methods for its detection and quantification in various matrices, particularly in environmental water samples. Magnetic Solid Phase Extraction (MSPE) has emerged as a simple, rapid, and effective sample preparation technique that utilizes magnetic nanoparticles (MNPs) to selectively isolate and preconcentrate analytes from complex sample matrices.[1] This application note provides a detailed protocol for the analysis of this compound using MSPE with decanoic acid modified magnetic nanoparticles, followed by High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).

Principle of MSPE for this compound Analysis

The MSPE procedure is based on the adsorption of the target analyte, this compound, onto the surface of functionalized magnetic nanoparticles. In this protocol, iron oxide (Fe3O4) nanoparticles are synthesized and subsequently surface-modified with decanoic acid. The long alkyl chain of decanoic acid provides a hydrophobic surface that facilitates the extraction of the moderately nonpolar this compound molecules from aqueous samples. After the adsorption step, the magnetic nanoparticles with the adsorbed this compound are easily and rapidly separated from the sample solution using an external magnetic field. The analyte is then eluted from the nanoparticles using a small volume of an appropriate organic solvent. This process not only cleans up the sample but also enriches the analyte, thereby enhancing the sensitivity of the subsequent analytical determination by HPLC-PDA.

Experimental Protocols

Synthesis of Decanoic Acid Modified Magnetic Nanoparticles (DA-MNPs)

This protocol describes the synthesis of Fe3O4 nanoparticles by co-precipitation followed by surface modification with decanoic acid.

Materials:

  • Ferric chloride hexahydrate (FeCl3·6H2O)

  • Ferrous sulfate heptahydrate (FeSO4·7H2O)

  • Ammonia solution (25%)

  • Decanoic acid

  • Ethanol

  • Deionized water

Step-by-Step Protocol:

  • Synthesis of Fe3O4 Nanoparticles (Co-precipitation Method):

    • Dissolve FeCl3·6H2O (0.350 g) and FeSO4·7H2O (0.125 g) in 50 mL of deionized water in a beaker with vigorous stirring under a nitrogen atmosphere.

    • Slowly add 10 mL of 25% ammonia solution dropwise to the solution while maintaining vigorous stirring. The color of the solution will turn from yellow to black, indicating the formation of Fe3O4 nanoparticles.

    • Continue stirring for 15 minutes.

    • Separate the synthesized Fe3O4 nanoparticles from the solution using a strong external magnet.

    • Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral (pH ≈ 7).

    • Finally, wash the nanoparticles with ethanol.

  • Surface Modification with Decanoic Acid:

    • Disperse the freshly synthesized Fe3O4 nanoparticles in a solution of decanoic acid in ethanol.

    • Heat the mixture at a specific temperature (e.g., 60°C) with continuous stirring for a defined period (e.g., 2 hours) to facilitate the coating of decanoic acid onto the nanoparticle surface.

    • After the reaction, separate the decanoic acid modified magnetic nanoparticles (DA-MNPs) using an external magnet.

    • Wash the DA-MNPs with ethanol to remove any unreacted decanoic acid.

    • Dry the resulting DA-MNPs in an oven at a suitable temperature (e.g., 70°C) for several hours.

Magnetic Solid Phase Extraction (MSPE) of this compound

This protocol outlines the procedure for extracting this compound from water samples using the synthesized DA-MNPs.

Materials:

  • Synthesized DA-MNPs

  • Water sample containing this compound

  • Methanol (for conditioning)

  • Elution solvent (e.g., acetonitrile)

  • Vortex mixer

  • Strong external magnet

Step-by-Step Protocol:

  • Conditioning of DA-MNPs:

    • Weigh a specific amount of DA-MNPs (e.g., 50 mg) and place them in a suitable container (e.g., a falcon tube).

    • Add a small volume of methanol and vortex for a few seconds to activate the adsorbent surface.

    • Separate the DA-MNPs using an external magnet and discard the methanol.

  • Adsorption of this compound:

    • Add a known volume of the water sample (e.g., 50 mL) to the conditioned DA-MNPs.

    • Adjust the pH of the sample if necessary to optimize the extraction efficiency. For this compound, a neutral pH is generally effective.

    • Vortex the mixture for a specific duration (e.g., 60 seconds) to ensure thorough mixing and facilitate the adsorption of this compound onto the DA-MNPs.

    • Allow the mixture to stand for a defined period (e.g., 60 minutes) to reach adsorption equilibrium.

  • Magnetic Separation:

    • Place a strong magnet against the side of the container to collect the DA-MNPs with the adsorbed this compound.

    • Carefully decant and discard the supernatant (the cleared water sample).

  • Elution of this compound:

    • Remove the external magnet.

    • Add a small, precise volume of the elution solvent (e.g., 1 mL of acetonitrile) to the DA-MNPs.

    • Vortex the mixture vigorously for a specific time (e.g., 60 seconds) to desorb the this compound from the nanoparticles into the solvent.

    • Separate the DA-MNPs using the external magnet.

    • Carefully collect the eluate containing the concentrated this compound for HPLC analysis.

HPLC-PDA Analysis of this compound

This protocol provides the conditions for the quantitative analysis of this compound in the eluate obtained from the MSPE procedure.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector (PDA).

  • Column: A C18 analytical column (e.g., Luna Omega C18) is suitable for the separation of this compound.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30, v/v) is commonly used.[1]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[1]

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

  • Injection Volume: Inject a specific volume of the eluate (e.g., 10 µL).

  • Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (typically around 280 nm).

Data Presentation

The performance of the MSPE method using decanoic acid modified magnetic nanoparticles for this compound analysis is summarized in the table below.

ParameterValueReference
Magnetic Adsorbent Decanoic Acid Modified Fe3O4[1]
Analytical Method HPLC-PDA[1]
Linear Range 5 - 800 ng/mL[1]
Correlation Coefficient (r²) > 0.9982[1]
Limit of Detection (LOD) 1.43 ng/mL[1]
Recovery in Spiked Water Samples 91.3 - 102.5%[1]
Relative Standard Deviation (RSD) < 5.0%[1]

Visualization

MSPE_Workflow cluster_synthesis 1. Nanoparticle Synthesis & Modification cluster_mspe 2. Magnetic Solid Phase Extraction cluster_analysis 3. Analysis Fe_salts FeCl3·6H2O + FeSO4·7H2O Co_precipitation Co-precipitation (NH4OH) Fe_salts->Co_precipitation Fe3O4_NPs Fe3O4 Nanoparticles Co_precipitation->Fe3O4_NPs Modification Surface Modification Fe3O4_NPs->Modification Decanoic_Acid Decanoic Acid Decanoic_Acid->Modification DA_MNPs Decanoic Acid Modified Magnetic Nanoparticles Modification->DA_MNPs Sample Water Sample (containing this compound) DA_MNPs->Sample Adsorption Adsorption Sample->Adsorption Magnetic_Separation_1 Magnetic Separation Adsorption->Magnetic_Separation_1 Elution Elution (Acetonitrile) Magnetic_Separation_1->Elution Magnetic_Separation_2 Magnetic Separation Elution->Magnetic_Separation_2 Eluate Eluate (this compound Concentrate) Magnetic_Separation_2->Eluate HPLC HPLC-PDA Analysis Eluate->HPLC Results Quantitative Results HPLC->Results

Caption: Workflow of MSPE for this compound Analysis.

References

Application Notes and Protocols for In Vitro Measurement of Propoxur-Induced Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur, a carbamate insecticide, functions by inhibiting cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects in target organisms. The in vitro assessment of this compound-induced cholinesterase inhibition is crucial for toxicological studies, environmental monitoring, and the development of potential antidotes. These application notes provide detailed protocols and data for measuring the inhibitory activity of this compound on cholinesterases using the widely accepted Ellman's assay.

Mechanism of Action: Reversible Cholinesterase Inhibition

This compound acts as a reversible inhibitor of cholinesterases. The carbamate moiety of this compound binds to the serine hydroxyl group within the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed during acetylcholine hydrolysis, thus temporarily inactivating the enzyme. However, unlike organophosphate inhibitors, the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. This reversibility is a key characteristic of carbamate insecticide toxicity.

G cluster_cholinesterase Cholinesterase Active Site cluster_this compound This compound Interaction cluster_hydrolysis Enzyme Regeneration AChE Acetylcholinesterase (AChE) (Active Serine-OH) Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamoylation (Inhibition) This compound This compound Regenerated_AChE Regenerated AChE (Active) Carbamoylated_AChE->Regenerated_AChE Spontaneous Hydrolysis (Reactivation) Hydrolysis_Product Hydrolysis Product Carbamoylated_AChE->Hydrolysis_Product Regenerated_AChE->AChE Returns to Active State

Caption: Mechanism of reversible cholinesterase inhibition by this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This compound shows a higher affinity for acetylcholinesterase from erythrocytes compared to butyrylcholinesterase from plasma.[1]

Enzyme SourceCholinesterase TypeInhibitorIC50 (M)Reference
Human ErythrocyteAcetylcholinesterase (AChE)This compound4.6 x 10⁻⁷[1]
Human PlasmaButyrylcholinesterase (BChE)This compound2.3 x 10⁻⁵[1]

Experimental Protocols

The most common in vitro method for measuring cholinesterase activity and its inhibition is the colorimetric assay developed by Ellman. This assay utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

G cluster_workflow Ellman's Assay Workflow for this compound Inhibition A Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCh Solution - Cholinesterase Solution - this compound Solutions (various concentrations) B Assay Setup (96-well plate): - Add Buffer - Add Cholinesterase - Add this compound (or solvent for control) A->B C Pre-incubation: Incubate enzyme with this compound to allow for inhibition. B->C D Initiate Reaction: Add ATCh substrate to all wells. C->D E Kinetic Measurement: Measure absorbance at 412 nm over time. D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value E->F G cluster_analysis Data Analysis Pipeline Raw_Absorbance Raw Absorbance Data (Abs vs. Time) Reaction_Rate Calculate Reaction Rate (ΔA/min) Raw_Absorbance->Reaction_Rate Percent_Inhibition Calculate % Inhibition Reaction_Rate->Percent_Inhibition Dose_Response_Curve Plot Dose-Response Curve (% Inhibition vs. [this compound]) Percent_Inhibition->Dose_Response_Curve IC50 Determine IC50 Value Dose_Response_Curve->IC50

References

Gas chromatography-mass spectrometry (GC-MS) for propoxur quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of Propoxur using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a carbamate insecticide widely used for the control of pests in agriculture and public health.[1] Due to its potential toxicity and regulations governing its maximum residue limits (MRLs) in food and environmental samples, sensitive and reliable analytical methods are required for its quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of this compound residues. This application note provides a detailed protocol for the extraction and quantification of this compound in various matrices using a GC-MS system. The methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Principle of the Method

The method involves an initial sample preparation step to extract this compound from the matrix, followed by cleanup to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective extraction technique.[4][5][6] Following extraction, the sample is injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected and used for identification and quantification.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Toluene, Isooctane (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB).

  • Standards: this compound certified reference material (CRM).

  • Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, ceramic homogenizers, 2 mL autosampler vials with caps, syringe filters (0.22 µm PTFE).

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of a suitable solvent like acetonitrile or methanol. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.

  • Working Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the final reconstitution solvent to achieve concentrations ranging from approximately 5 to 500 ng/mL.

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may need optimization depending on the specific sample matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples like water, 500 mL may be concentrated using solid-phase extraction (SPE) prior to analysis.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If required, add an internal standard.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥5,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg GCB for pigmented samples).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥5,000 rpm for 5 minutes.

  • Solvent Exchange: Transfer an aliquot of the cleaned supernatant to a clean tube, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of a suitable solvent for GC injection, such as isooctane or toluene.[7]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

G start 1. Sample Weighing (10 g homogenized sample) extraction 2. Extraction - Add 10 mL Acetonitrile - Add QuEChERS Salts - Vortex 1 min start->extraction centrifuge1 3. Centrifugation (≥5000 rpm, 5 min) extraction->centrifuge1 dSPE 4. dSPE Cleanup - Transfer Supernatant - Add dSPE Sorbents (PSA) - Vortex 30 sec centrifuge1->dSPE centrifuge2 5. Centrifugation (≥5000 rpm, 5 min) dSPE->centrifuge2 evap 6. Evaporation & Reconstitution - Evaporate under Nitrogen - Reconstitute in 1 mL Toluene centrifuge2->evap filter 7. Filtration (0.22 µm PTFE filter) evap->filter gcms 8. GC-MS Analysis filter->gcms

Figure 1. Experimental workflow for this compound sample preparation using the QuEChERS method.

Instrumentation: GC-MS Parameters

The following table outlines typical instrumental parameters for the analysis of this compound. These may require optimization for specific instruments and applications.

Parameter Setting
GC System Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Injection Port Splitless mode
Injection Volume 1-2 µL
Injector Temp. 250°C[3]
Carrier Gas Helium at a constant flow of 1.0 - 1.3 mL/min[3][8]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; e.g., HP-5ms, Rxi-5SilMS[3]
Oven Program Initial: 70°C, hold 2 min; Ramp: 25°C/min to 150°C, then 10°C/min to 280°C, hold 5 min.
Transfer Line Temp. 280°C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantifier Ion m/z 110[1][2]
Qualifier Ions m/z 152, m/z 111[1][2]

Data Analysis and Quantitative Results

Quantification

Quantification is performed by generating a calibration curve from the analysis of the working standards. The peak area of the quantifier ion (m/z 110) is plotted against the concentration of each standard. A linear regression analysis is performed to determine the concentration of this compound in unknown samples based on their peak areas.

Method Validation

The analytical method should be validated to ensure its performance characteristics are suitable for the intended application.[6][9][10] Key validation parameters are summarized below.

Parameter Typical Performance Criteria Example Result
Linearity (r²) ≥ 0.99[11]0.998
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 30.005 mg/kg
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ratio ≥ 10; lowest validated concentration0.01 mg/kg[7]
Accuracy (Recovery) 70 - 120%[7]95.5%[4]
Precision (RSD) ≤ 20%[7]< 10%
This compound Fragmentation in EI-MS

Under electron ionization, the this compound molecule (molecular weight: 209.24 g/mol ) undergoes characteristic fragmentation. The primary fragment observed is the ion at m/z 110, corresponding to the isopropoxyphenol fragment, which is typically the most abundant and used for quantification.

G This compound This compound (Parent Ion, m/z 209) frag110 Isopropoxyphenol Ion (Quantifier, m/z 110) This compound->frag110 - C₃H₅NO frag152 Fragment Ion (Qualifier, m/z 152) This compound->frag152 - C₂H₅N frag_other Other Fragments (m/z 111, 81, 57) This compound->frag_other

Figure 2. Proposed electron ionization fragmentation pathway for this compound in mass spectrometry.

Conclusion

This application note details a robust and reliable method for the quantification of this compound using GC-MS. The combination of a QuEChERS-based sample preparation protocol and optimized GC-MS parameters provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine monitoring in food safety, environmental analysis, and toxicology studies.

References

Application Note: Preparation of Propoxur Analytical Standards and Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction Propoxur is a carbamate insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system.[1][2] Accurate quantification of this compound in environmental, agricultural, and biological samples is critical for safety assessment and regulatory compliance. The preparation of precise and stable analytical standards and stock solutions is the foundational step for reliable quantification using techniques like High-Performance Liquid Chromatography (HPLC).[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound standards.

2.0 Safety Precautions this compound is a hazardous substance and must be handled with extreme care. It is toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]

  • Engineering Controls: Always handle this compound powder and concentrated solutions inside a certified chemical fume hood or a well-ventilated area.[6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with side shields.[6][9]

  • Handling: Avoid all personal contact, including inhalation of dust or aerosols.[6] Use non-sparking tools and prevent the generation of dust.[7] Do not eat, drink, or smoke in the handling area.[8][9]

  • First Aid: In case of skin contact, wash immediately with soap and water.[9] If inhaled, move to fresh air.[10][11] If swallowed, seek immediate medical attention.[6][11]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[7][12]

3.0 Physicochemical Data and Solubility A thorough understanding of this compound's properties is essential for its accurate handling and preparation.

PropertyValueReference
Chemical Name 2-isopropoxyphenyl methylcarbamate[13]
CAS Number 114-26-1[13]
Molecular Formula C₁₁H₁₅NO₃[14]
Molecular Weight 209.24 g/mol [14]
Appearance White to tan crystalline solid[13][14]
Melting Point 84-91.5 °C[1][13][14]
Water Solubility Approx. 0.2% (2000 mg/L) at 20°C[6][13]
Organic Solvents Soluble in methanol, acetone, acetonitrile, chloroform, toluene, and other polar organic solvents.[2][6][13][14]
Stability Stable under normal conditions; hydrolyzes in highly alkaline media.[1][14]

4.0 Experimental Protocols

4.1 Materials and Equipment

  • This compound analytical standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Vortex mixer

4.2 Preparation of Primary Stock Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution, a common starting concentration for further dilutions.

  • Tare Balance: Place a clean weighing paper or boat on the analytical balance and tare it.

  • Weigh this compound: Accurately weigh approximately 10 mg of the this compound analytical standard. Record the exact weight.

  • Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Dissolve: Add approximately 7-8 mL of HPLC-grade methanol to the flask.

  • Aid Dissolution: Gently swirl the flask. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[15][16]

  • Dilute to Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate Concentration: Calculate the exact concentration using the following formula: Exact Concentration (µg/mL) = (Mass of this compound (mg) / Volume of Flask (mL)) * 1000

  • Transfer and Label: Transfer the solution to a labeled amber glass vial. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Example Stock Solution Preparation

ParameterValue
Target Concentration1000 µg/mL
Mass of this compound Weighed10.05 mg
SolventHPLC-grade Methanol
Final Volume10.00 mL
Calculated Exact Concentration 1005 µg/mL

4.3 Preparation of Working Standard Solutions

Working standards for calibration curves are prepared by serially diluting the primary stock solution.

  • Label Vials: Prepare a set of labeled volumetric flasks or vials for each desired concentration.

  • Perform Dilutions: Use the primary stock solution (S1) and the formula C₁V₁ = C₂V₂ (where C=concentration, V=volume) to calculate the required volumes. An example dilution series is provided in the table below.

  • Procedure: For each working standard, pipette the calculated volume of the stock solution into the appropriate volumetric flask. Dilute to the mark with the chosen solvent (e.g., methanol or a mobile phase mimic).

  • Homogenize: Cap and vortex each standard to ensure it is thoroughly mixed.

Example Serial Dilution Scheme for Working Standards (from 1005 µg/mL Stock)

Standard IDTarget Concentration (µg/mL)Volume of Stock to TransferFinal Volume (mL)
WS110.099.5 µL of 1005 µg/mL Stock10
WS25.05.0 mL of WS110
WS31.01.0 mL of WS110
WS40.55.0 mL of WS310
WS50.11.0 mL of WS310

5.0 Storage and Stability Proper storage is crucial to maintain the integrity of the standards.

Solution TypeStorage TemperatureDurationNotes
Solid Standard Room TemperaturePer manufacturer's expiryStore in original, tightly sealed container in a dry, dark place.[12][14]
Primary Stock Solution -20°CUp to 1 monthStore in amber, sealed vials to prevent solvent evaporation and photodegradation.[15]
Primary Stock Solution -80°CUp to 6 monthsFor longer-term storage.[15] Avoid repeated freeze-thaw cycles by preparing aliquots.[15][16]
Working Solutions 2-8°C24-48 hoursIt is highly recommended to prepare working solutions fresh on the day of analysis.[16]

6.0 Workflow Visualization

The following diagram illustrates the logical flow for preparing this compound analytical standards.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_analysis Application Phase start Obtain this compound Analytical Standard weigh Accurately Weigh This compound Powder start->weigh Use Analytical Balance dissolve Dissolve in Volumetric Flask (e.g., Methanol) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate If needed qs Dilute to Final Volume & Homogenize dissolve->qs sonicate->qs stock Primary Stock Solution (e.g., 1000 µg/mL) qs->stock serial_dilute Perform Serial Dilutions from Stock Solution stock->serial_dilute working Working Calibration Standards (e.g., 0.1-10 µg/mL) serial_dilute->working analysis Instrumental Analysis (e.g., HPLC) working->analysis

Caption: Workflow for preparing this compound analytical standards.

References

Application Note: Solid-Phase Extraction (SPE) for the Purification of Propoxur from Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a widely used carbamate insecticide.[1] Due to its potential toxicity, monitoring its levels in biological matrices such as blood is crucial for toxicological assessments, clinical diagnostics, and pharmacokinetic studies. The complexity of blood samples necessitates a robust sample preparation step to remove interfering substances like proteins and lipids, thereby ensuring accurate and reliable quantification of this compound. Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose, offering high recovery rates and clean extracts.[2] This document provides detailed protocols and performance data for the SPE of this compound from blood samples.

Principle of Solid-Phase Extraction

Solid-Phase Extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes of interest from a liquid sample (the mobile phase). The process relies on the differential affinity of the analyte and matrix components for the stationary phase. A typical SPE workflow involves four key steps:

  • Conditioning: The sorbent is wetted with a solvent to activate the functional groups, ensuring consistent interaction with the sample.[3]

  • Loading: The pre-treated biological sample is passed through the sorbent bed. The target analyte, this compound, is retained on the sorbent through specific interactions.

  • Washing: Interfering compounds that may have been co-retained are selectively washed away using a solvent that does not elute the analyte of interest.[3]

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction, releasing the purified and concentrated this compound for subsequent analysis.[3]

Experimental Workflow for this compound Extraction

The following diagram illustrates the complete workflow from sample collection to final analysis.

G Experimental Workflow for this compound SPE from Blood cluster_pre Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Analysis A 1. Blood Sample Collection B 2. Addition of Methanol (Protein Precipitation) A->B C 3. Vortex & Centrifuge B->C D 4. Collect Supernatant C->D E 5. Condition Cartridge (e.g., with Methanol & Water) D->E F 6. Load Supernatant E->F G 7. Wash Cartridge (Remove Interferences) F->G H 8. Elute this compound (e.g., with Acetonitrile) G->H I 9. Evaporate Eluate (Under Nitrogen) H->I J 10. Reconstitute in Mobile Phase I->J K 11. HPLC-UV/MS Analysis J->K L 12. Data Quantification K->L

Caption: A step-by-step workflow for the extraction and analysis of this compound from blood.

Protocol 1: Weak Cation-Exchange SPE

This protocol is adapted from a validated method for the simultaneous determination of this compound and its primary metabolite, isopropoxy phenol (IPP), in rat blood.[4][5]

1. Materials and Reagents

  • SPE Cartridge: Weak cation-exchange (e.g., Isolute CBA)[4]

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen evaporator

2. Sample Pre-Treatment

  • To a 1.0 mL aliquot of whole blood or plasma, add 1.0 mL of methanol.[6]

  • Vortex the mixture vigorously for 2 minutes to precipitate proteins.[7]

  • Centrifuge the sample at 1800-2000 rpm for 10 minutes.[7]

  • Carefully collect the supernatant for SPE processing.

3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the weak cation-exchange SPE cartridge by passing 3 mL of methanol followed by 6 mL of deionized water.[7] Do not allow the cartridge to dry.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge at a slow, consistent flow rate (approx. 1-2 drops per second).

  • Washing: Wash the cartridge with 12 mL of deionized water to remove polar interferences.[7] Dry the cartridge under vacuum for 15 minutes.[7]

  • Elution: Elute the retained this compound by passing 1-3 mL of acetonitrile through the cartridge.[8] Collect the eluate in a clean tube.

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 100-200 µL) of the mobile phase used for the analytical instrumentation.[7]

  • Vortex briefly and transfer to an autosampler vial for analysis by HPLC-UV or LC-MS.

Protocol 2: Magnetic Solid-Phase Extraction (MSPE)

MSPE is a rapid alternative that eliminates the need for vacuum manifolds by using magnetic sorbents.[2] This protocol is based on methods developed for pesticides using functionalized magnetic nanoparticles.[2][9]

1. Materials and Reagents

  • Magnetic Sorbent: e.g., Decanoic acid-grafted or COOH-functionalized magnetic nanoparticles.[2][9]

  • This compound standard

  • Methanol, 2-Propanol, or Acetonitrile (Elution Solvent)

  • Deionized Water

  • Vortex mixer

  • External Magnet

2. Sample Pre-Treatment

  • Follow the same pre-treatment steps (Protein Precipitation) as described in Protocol 1.

3. Magnetic Solid-Phase Extraction Procedure

  • Adsorption: Add a known amount (e.g., 50 mg) of the magnetic sorbent to the supernatant.[2] Vortex the mixture for a specified time (e.g., 45 seconds to 1 minute) to facilitate the binding of this compound to the nanoparticles.[2][8]

  • Magnetic Separation: Place the sample tube against a strong external magnet. The magnetic sorbent with the bound analyte will be pulled to the side of the tube. Decant and discard the supernatant.

  • Washing: Add deionized water, briefly vortex, and repeat the magnetic separation step. This removes residual interferences.

  • Elution: Add the elution solvent (e.g., 1 mL of 2-propanol or acetonitrile) to the nanoparticles.[2] Vortex for 40-60 seconds to desorb this compound.[2]

  • Final Separation: Use the external magnet to separate the nanoparticles. Carefully collect the eluate containing the purified this compound.

4. Post-Elution Processing

  • Proceed with evaporation and reconstitution as described in Protocol 1.

Logical Framework for SPE Sorbent Selection

Choosing the correct sorbent is critical for successful SPE. The decision is primarily based on the chemical properties of the analyte (this compound) and the nature of the sample matrix (blood).

G SPE Sorbent Selection Logic for this compound A Analyte Properties: This compound B Neutral, Hydrophobic (log Kow = 1.52) A->B C Weakly Basic (Carbamate Group) A->C D Primary Interaction Mechanism? B->D Hydrophobic Interaction C->D Ionic Interaction E Reversed-Phase D->E Non-polar F Cation-Exchange D->F Ionic G Sorbent Choice: C18, C8, Polymer E->G H Sorbent Choice: Weak Cation-Exchange (CBA) Strong Cation-Exchange (SCX) F->H

Caption: Decision tree for selecting an appropriate SPE sorbent for this compound extraction.

Performance and Validation Data

The following tables summarize quantitative data from various studies on the extraction of this compound and other pesticides from biological and aqueous samples, demonstrating the effectiveness of SPE methods.

Table 1: this compound Recovery and Detection Limits

Sorbent/Method Matrix Recovery (%) LOD LOQ Linear Range Reference
Weak Cation-Exchange Rat Blood > 85% - 0.5 µg/L 0.5 - 100 µg/L [4]
Magnetic SPE Water 91.3 - 102.5% 1.43 ng/mL - 5 - 800 ng/mL [2][10]
C18 Cartridge Human Blood 71.8 - 97.1%* Reported Reported - [7]
COOH-mMWCNTs (MSPE) Human Plasma 83.0 - 107.7%* 0.1 - 0.4 mg/L* - - [9]

*Data for a panel of pesticides, not specific to this compound but indicative of method performance.

Table 2: Precision and Accuracy Data

Method Matrix Analyte Concentration Intraday Precision (RSD%) Interday Precision (RSD%) Accuracy (%) Reference
Weak Cation-Exchange Rat Blood This compound Low, Med, High QC < 11.36% < 11.36% 98 - 102% [5]
Magnetic SPE Water This compound 100 & 200 ng/mL 2.8 - 6.5% - 94.2 - 107.4% [2]

| COOH-mMWCNTs (MSPE) | Human Plasma | Pesticide Panel | - | 0.3 - 13.3% | 2.9 - 15.6% | 73.1 - 110.3% |[9] |

These data highlight that both conventional and magnetic SPE methods can achieve high recovery and excellent precision for the analysis of this compound in complex matrices. The choice of method may depend on available equipment, desired throughput, and specific validation requirements.

References

Troubleshooting & Optimization

Troubleshooting propoxur stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propoxur in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is degrading much faster than expected. What are the potential causes?

A1: Rapid degradation of this compound in aqueous solutions is most commonly attributed to alkaline hydrolysis. This compound's stability is highly pH-dependent. Check the pH of your solution; even a slight increase into the alkaline range can significantly accelerate degradation. Temperature is another critical factor, with higher temperatures increasing the rate of hydrolysis.[1][2][3] Unintended exposure to strong light, especially UV, can also contribute to photodegradation.[3][4]

Q2: I am observing an unexpected peak in my chromatogram when analyzing my aged this compound solution. What could it be?

A2: The most probable degradation product of this compound in aqueous solutions, particularly through hydrolysis, is 2-isopropoxyphenol.[1][2][3] This compound is a common impurity in technical grade this compound as well.[1] Other minor degradation products from photodegradation or oxidative processes could include N-methylformamide.[3] We recommend running a standard of 2-isopropoxyphenol to confirm the identity of the unexpected peak.

Q3: How can I minimize the degradation of my this compound stock solution?

A3: To ensure the stability of your this compound stock solution, it is crucial to control the pH, temperature, and light exposure. Prepare your stock solution in a slightly acidic buffer (pH < 7) and store it at a low temperature (e.g., 4°C) in the dark.[1][2][4] Use amber vials or wrap your containers in aluminum foil to protect them from light.

Q4: What is the expected half-life of this compound in an aqueous solution?

A4: The half-life of this compound is highly dependent on the experimental conditions. At 20°C, the half-life can range from 16 days at pH 8 to just three hours at pH 10.[1] Increasing the temperature to 30°C at a neutral pH of 7 can result in a half-life of three days.[1][2] Under acidic conditions, this compound is relatively stable.[2][4] Exposure to sunlight can also significantly reduce the half-life compared to storage in the dark.[3]

Q5: Are there any specific analytical considerations when measuring this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the analysis of this compound.[5][6] When developing your method, consider that this compound and its primary degradation product, 2-isopropoxyphenol, have different polarities and may require a gradient elution for optimal separation. For trace analysis, techniques like magnetic solid-phase extraction (MSPE) can be used for preconcentration.[7][8] Liquid chromatography-mass spectrometry (LC-MS) can provide higher sensitivity and specificity, especially for identifying unknown degradation products.[3]

Data Presentation

Table 1: Effect of pH on this compound Half-Life at 20°C

pHHalf-LifeReference
< 7Stable[1]
816 days[1]
938 hours[1]
103 hours[1]

Table 2: Effect of Temperature and Light on this compound Half-Life in Milli-Q Water

Temperature (°C)pHLight ConditionHalf-Life (hours)Reference
307Not Specified72[1][2]
Not Specified5Darkness407[3]
Not Specified8.5Darkness3[3]
Not SpecifiedNot SpecifiedDarkness327[3]
Not SpecifiedNot SpecifiedSunlight161[3]

Experimental Protocols

Protocol 1: Determination of this compound Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (pH 5, 7, and 9)

  • Volumetric flasks

  • Amber HPLC vials

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Test Solutions: Spike the buffer solutions (pH 5, 7, and 9) with the this compound stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Transfer the test solutions into amber vials and incubate them at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Analyze the samples immediately by HPLC to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t₁⸝₂) can be calculated using the equation: t₁⸝₂ = 0.693 / k.

Protocol 2: Analysis of this compound and 2-Isopropoxyphenol by HPLC

Objective: To quantify the concentration of this compound and its primary degradation product, 2-isopropoxyphenol, in aqueous samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher proportion of water and increasing the acetonitrile concentration over the run.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: this compound can be detected at approximately 270-280 nm.[5]

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards for both this compound and 2-isopropoxyphenol in the mobile phase or a solvent compatible with your sample matrix.

  • Sample Preparation: If necessary, filter the aqueous samples through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve for each compound by plotting the peak area versus concentration. Use the regression equation from the calibration curve to determine the concentration of this compound and 2-isopropoxyphenol in the unknown samples.

Visualizations

propoxur_hydrolysis This compound This compound ipp 2-Isopropoxyphenol This compound->ipp Hydrolysis mic Methylcarbamic Acid This compound->mic Hydrolysis h2o H₂O (Alkaline Conditions) co2 CO₂ mic->co2 Spontaneous Decomposition ma Methylamine mic->ma Spontaneous Decomposition

Caption: Alkaline hydrolysis pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution test_sol Prepare Aqueous Test Solutions (Varying pH/Temp) stock->test_sol incubate Incubate Samples (Controlled Conditions) test_sol->incubate sample Collect Aliquots at Time Intervals incubate->sample hplc Analyze Samples by HPLC sample->hplc data Calculate Degradation Rate and Half-Life hplc->data

Caption: General workflow for a this compound stability study.

troubleshooting_tree start Rapid this compound Degradation Observed q_ph Is the solution pH > 7? start->q_ph a_ph_yes Alkaline hydrolysis is likely. Buffer to pH < 7. q_ph->a_ph_yes Yes a_ph_no Check other factors. q_ph->a_ph_no No q_temp Is the temperature elevated? a_ph_no->q_temp a_temp_yes Higher temperature accelerates degradation. Store at a lower temperature. q_temp->a_temp_yes Yes a_temp_no Check for light exposure. q_temp->a_temp_no No q_light Is the solution exposed to light (especially UV)? a_temp_no->q_light a_light_yes Photodegradation is possible. Store in the dark (amber vials). q_light->a_light_yes Yes a_light_no Consider other contaminants or oxidative stress. q_light->a_light_no No

Caption: Troubleshooting decision tree for this compound degradation.

References

Minimizing matrix effects in propoxur analysis of complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of propoxur in complex biological samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize matrix effects and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of this compound analysis?

A1: The matrix effect refers to the alteration of ionization efficiency for this compound by co-eluting endogenous components present in the biological sample (e.g., salts, lipids, proteins).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.[2][3][4]

Q2: Why are complex biological samples like blood and plasma challenging for this compound analysis?

A2: Biological matrices are inherently complex, containing a wide variety of components that can interfere with the analysis.[1] Blood, plasma, and tissue contain proteins, lipids, salts, and other small molecules that can cause significant matrix effects, clog analytical columns, and contaminate the mass spectrometer source if not adequately removed during sample preparation.[2][5]

Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound?

A3: The most common and effective techniques are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6][7][8] SPE offers excellent cleanup by using specific sorbents to retain this compound while washing away interferences.[2][5] QuEChERS is a streamlined approach involving a salting-out extraction followed by dispersive SPE (dSPE) for cleanup, making it a fast and effective option, particularly for blood samples.[6][9][10][11]

Q4: How can I quantitatively assess the matrix effect in my experiment?

A4: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solvent standard at the same concentration. The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable.[3]

Q5: What is the role of an internal standard (IS)?

A5: An internal standard is a compound with similar chemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a constant concentration. Its primary role is to compensate for variations in sample preparation (e.g., extraction efficiency) and instrument response. For the most accurate results, a stable isotope-labeled (SIL) internal standard of this compound is highly recommended as it co-elutes and experiences nearly identical matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery (<70%) 1. Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction time/mixing is insufficient. 2. Poor SPE Sorbent Interaction: The SPE cartridge type may be incorrect, or the pH of the sample/solvents is not optimized for retention and elution. 3. Analyte Degradation: this compound can be unstable under certain pH or temperature conditions.1. Optimize Extraction: Test different organic solvents (e.g., acetonitrile, ethyl acetate). Ensure vigorous mixing (vortexing) for an adequate duration. 2. Optimize SPE: Consult manufacturer guidelines for the chosen SPE phase (e.g., C18, Florisil).[12] Adjust the pH of the loading solution to ensure this compound is neutral. Test different elution solvents. 3. Control Conditions: Keep samples cool and process them promptly. Avoid extreme pH during extraction.
High Matrix Effect (Ion Suppression/Enhancement >±20%) 1. Insufficient Sample Cleanup: Endogenous materials (phospholipids, salts) are co-eluting with this compound.[1] 2. Inadequate Chromatographic Separation: this compound is co-eluting with a significant matrix component.1. Improve Cleanup: Incorporate a more rigorous cleanup step. For QuEChERS, use dSPE with C18 or PSA sorbents to remove lipids and other interferences.[13] For SPE, add an interference-eluting wash step before eluting this compound. 2. Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the matrix interferences. Consider a different column chemistry. Diluting the final extract can also mitigate the effect but may impact sensitivity.[13]
Poor Reproducibility / High %RSD 1. Inconsistent Sample Preparation: Manual steps in the extraction or cleanup process are not being performed uniformly across all samples. 2. Variable Matrix Effects: The composition of the biological matrix varies significantly between different samples. 3. Instrument Instability: The LC-MS/MS system may need cleaning or recalibration.1. Standardize Protocol: Ensure precise and consistent volumes, mixing times, and procedures for every sample. Use of automated sample preparation systems can help. 2. Use a Stable Isotope-Labeled IS: A SIL internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects. 3. Perform System Maintenance: Clean the MS ion source, check for leaks, and run system suitability tests to ensure stable performance.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: The concentration of the injected sample is too high. 2. Column Degradation: The analytical column has been contaminated or is nearing the end of its life. 3. Incompatible Injection Solvent: The solvent used for the final extract is too strong compared to the initial mobile phase, causing distortion.1. Dilute Sample: Dilute the final extract before injection. 2. Replace Column: Flush the column with a strong solvent. If the problem persists, replace the analytical column and use a guard column to extend its life. 3. Match Solvents: Ensure the final extract solvent is similar in strength to, or weaker than, the starting mobile phase conditions.
Quantitative Data Summary

The following table summarizes typical performance data for methods analyzing this compound and other pesticides in biological matrices. Note that specific values can vary significantly based on the matrix, method, and instrumentation used.

ParameterBiological MatrixMethodRecovery (%)Matrix Effect (%)LOQ (ng/mL)
This compound & other carbamates HoneyHPLC-FLD (Florisil cleanup)72.0 - 92.0Not Observed4 - 5
This compound & Fenitrothion WaterMSPE & HPLC-PDA91.3 - 102.5Not specified1.43
Multi-class pesticides Whole BloodQuEChERS & GPC-GC/MS43.1 - 106.7Not specified5 - 50
Multi-class pesticides Whole Bloodmicro-QuEChERS & LC-MS/MS>70 for mostNot specified<1.5 for 95% of analytes

Data compiled from references[11][12][14]. LOQ = Limit of Quantification.

Experimental Protocols & Visualizations

Protocol 1: Modified QuEChERS for this compound in Whole Blood

This protocol is a modified version of the widely used QuEChERS method, adapted for small volumes of whole blood.[6][9]

1. Sample Extraction: a. Pipette 1.0 mL of homogenized whole blood into a 15 mL centrifuge tube. b. Add the internal standard solution. c. Add 2 mL of 1% formic acid in acetonitrile. d. Vortex vigorously for 1 minute.

2. Salting-Out Partitioning: a. Add a salt mixture (e.g., 0.8 g MgSO₄, 0.2 g NaCl). b. Vortex immediately and vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup: a. Transfer the upper acetonitrile layer (supernatant) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation: a. Transfer an aliquot of the cleaned supernatant to an autosampler vial. b. The extract can be analyzed directly or evaporated and reconstituted in a mobile-phase-compatible solvent if concentration is needed.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Add 1 mL Blood + Internal Standard Solvent 2. Add 2 mL Acetonitrile (1% FA) Sample->Solvent Vortex1 3. Vortex 1 min Solvent->Vortex1 Salts 4. Add QuEChERS Salts (MgSO4, NaCl) Vortex1->Salts Vortex2 5. Vortex 1 min Salts->Vortex2 Centrifuge1 6. Centrifuge 4000 rpm, 5 min Vortex2->Centrifuge1 Transfer1 7. Transfer Supernatant to dSPE Tube Centrifuge1->Transfer1 Vortex3 8. Vortex 30 sec Transfer1->Vortex3 Centrifuge2 9. Centrifuge 10,000 rpm, 2 min Vortex3->Centrifuge2 Transfer2 10. Transfer Final Extract to Vial Centrifuge2->Transfer2 Analysis 11. LC-MS/MS Analysis Transfer2->Analysis

Caption: Workflow for Modified QuEChERS Sample Preparation.
Troubleshooting Decision Tree

Use this diagram to diagnose common issues during method development.

Troubleshooting_Tree Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery HighRSD High %RSD? LowRecovery->HighRSD No OptimizeExtraction Optimize Extraction Solvent/pH/ Mixing Time LowRecovery->OptimizeExtraction Yes MatrixEffect High Matrix Effect? HighRSD->MatrixEffect No UseSIL_IS Use Stable Isotope-Labeled Internal Standard HighRSD->UseSIL_IS Yes ImproveCleanup Improve Cleanup: Add dSPE Sorbents (C18/PSA) MatrixEffect->ImproveCleanup Yes GoodData Data Acceptable MatrixEffect->GoodData No CheckSPE Check SPE Cartridge/ Elution Solvent OptimizeExtraction->CheckSPE StandardizeProtocol Standardize Manual Steps/ Automate UseSIL_IS->StandardizeProtocol ModifyChroma Modify LC Gradient/ Dilute Sample ImproveCleanup->ModifyChroma

Caption: Decision Tree for Troubleshooting this compound Analysis.
Relationship Diagram for Matrix Effect Assessment

This diagram illustrates the components needed to properly calculate Recovery and Matrix Effect.

References

Solvent selection for complete propoxur dissolution for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper selection of solvents for the complete dissolution of propoxur in in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful preparation and application of this compound solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are recommended for dissolving this compound?

A1: this compound is soluble in a variety of polar organic solvents. Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone are commonly used and effective solvents for preparing stock solutions of this compound for in vitro experiments.[1][2]

Q2: What is the solubility of this compound in common organic solvents?

A2: While comprehensive quantitative data at various temperatures is limited, this compound exhibits high solubility in DMSO, with concentrations of at least 100 mg/mL being achievable.[3] It is also soluble in other polar organic solvents such as methanol and acetone.[1][2] Its solubility in water is approximately 2000 mg/L at 20°C.[1]

Q3: What is the maximum recommended concentration of solvents like DMSO or ethanol in cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of organic solvents in the cell culture medium should be minimized. For DMSO, a final concentration of 0.1% or lower is strongly recommended for most cell lines, although some may tolerate up to 1% for short-term studies.[4][5][6] For ethanol, it is also advisable to maintain a final concentration of approximately 0.1%.[7] It is crucial to perform a solvent tolerance assay for your specific cell line to determine the optimal non-toxic concentration.[5][7]

Q4: My this compound solution is precipitating after dilution in the cell culture medium. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To troubleshoot this, consider the following:

  • Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the organic solvent before any dilution. Gentle warming or sonication can aid in this process.

  • Optimize Dilution Method: Add the concentrated this compound stock solution to the culture medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Re-evaluate Solvent Choice: If precipitation persists, you may need to try a different organic solvent in which this compound has a higher solubility.

  • Check for Media Incompatibility: In rare cases, components of the cell culture medium can interact with the compound or solvent.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound fails to dissolve completely in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature affecting solubility.- Increase the solvent volume.- Try a different recommended solvent (e.g., DMSO).- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[4]
Precipitation occurs immediately upon adding the stock solution to the cell culture medium. - Poor mixing technique.- High concentration of the stock solution.- The compound is crashing out of the solution in the aqueous environment.- Add the stock solution drop-by-drop to the medium while gently vortexing.- Prepare a less concentrated stock solution to allow for a larger dilution factor.- Consider using a solvent system that includes a co-solvent to improve solubility in the final medium.
Observed cellular toxicity in the control group (vehicle control). - The final concentration of the organic solvent is too high for the specific cell line.- Reduce the final concentration of the solvent in the culture medium.- Perform a solvent toxicity assay to determine the maximum non-toxic concentration for your cells.
Inconsistent experimental results between batches. - Incomplete dissolution of this compound.- Degradation of the stock solution.- Variability in solvent concentration.- Ensure complete dissolution of this compound for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] - Carefully control the final solvent concentration across all experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water (20°C)~2000 mg/L[1]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[3]
MethanolSoluble[2]
AcetoneSoluble[1]
Most Polar Organic SolventsSoluble[1][2]

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationNotesReference(s)
Dimethyl Sulfoxide (DMSO)≤ 0.1% (v/v)Cell line dependent; some may tolerate up to 1%. Always perform a vehicle control.[4][5][6]
Ethanol≤ 0.1% (v/v)Cell line dependent. Always perform a vehicle control.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder, Molecular Weight: 209.24 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 209.24 g/mol x 1000 mg/g = 2.0924 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO (in this example, 1 mL) to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and/or sonicate for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stored properly, the stock solution should be stable for several months.[4]

Protocol 2: Assessment of Solvent Toxicity using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Organic solvent to be tested (e.g., DMSO, ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the organic solvent in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%). Also, prepare a "no solvent" control.

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control. This will help determine the maximum non-toxic concentration of the solvent for your specific cell line and experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve Add to solvent treat Treat Cells with This compound Solution dissolve->treat Dilute stock in media seed Seed Cells in Plate seed->treat Add diluted stock assay Perform In Vitro Assay (e.g., MTT, Western Blot) treat->assay Incubate data Data Acquisition & Analysis assay->data ache_inhibition cluster_synapse Cholinergic Synapse cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates ACh_accum ACh Accumulation This compound This compound This compound->AChE Inhibits Hyperstim Receptor Hyperstimulation ACh_accum->Hyperstim Neurotox Neurotoxicity Hyperstim->Neurotox erk_nrf2_pathway This compound This compound ROS Increased Intracellular ROS This compound->ROS ERK ERK1/2 Phosphorylation ROS->ERK Nrf2_trans Nrf2 Nuclear Translocation ERK->Nrf2_trans MMP2 Increased MMP-2 Expression Nrf2_trans->MMP2 Invasion Enhanced Cell Migration & Invasion MMP2->Invasion

References

Addressing peak tailing and asymmetry in propoxur liquid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of peak tailing and asymmetry encountered during the liquid chromatography of propoxur.

Troubleshooting Guide: Peak Tailing and Asymmetry in this compound Analysis

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing for this compound in reversed-phase liquid chromatography is a common issue that can compromise the accuracy and precision of your results.[1][2][3] Tailing is often indicative of secondary interactions between this compound and the stationary phase, or other system issues. A systematic approach to troubleshooting is recommended to identify and resolve the root cause.

Below is a troubleshooting workflow to address peak tailing in this compound analysis.

G Troubleshooting Workflow for this compound Peak Tailing start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks instrument_issues Investigate Instrument/Column Issues: - Check for column voids or contamination - Inspect for blocked frits - Verify connections for dead volume check_all_peaks->instrument_issues Yes propoxur_specific_issues Focus on this compound-Specific Chemical Interactions check_all_peaks->propoxur_specific_issues No mobile_phase_optimization Optimize Mobile Phase: - Adjust pH (e.g., to pH 3) - Increase buffer concentration - Add modifiers (e.g., triethylamine) instrument_issues->mobile_phase_optimization propoxur_specific_issues->mobile_phase_optimization column_chemistry Evaluate Column Chemistry: - Use a highly deactivated (end-capped) column - Consider a different stationary phase mobile_phase_optimization->column_chemistry sample_prep Review Sample Preparation: - Ensure sample solvent is compatible with mobile phase - Check for sample overload column_chemistry->sample_prep solution Solution: Symmetrical this compound Peak sample_prep->solution

Caption: A logical workflow for troubleshooting peak tailing in this compound liquid chromatography.

Frequently Asked Questions (FAQs)

Column-Related Issues

Q1: How does the HPLC column contribute to this compound peak tailing?

A1: Peak tailing in this compound analysis is often linked to secondary interactions with the silica-based stationary phase.[2][4] Residual silanol groups on the silica surface can interact with this compound, leading to a secondary, stronger retention mechanism that causes tailing.[2][4] Using a highly deactivated, end-capped column can significantly reduce these interactions and improve peak shape.[4] Column degradation, contamination, or the formation of voids at the column inlet can also lead to peak distortion for all compounds, including this compound.

Mobile Phase and Method Parameters

Q2: Can adjusting the mobile phase pH improve the peak shape of this compound?

A2: Yes, optimizing the mobile phase pH is a critical step in mitigating peak tailing for compounds like this compound.[2][5] For basic compounds, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[3] One documented method for this compound analysis successfully utilizes a mobile phase buffered at pH 3.[6]

Q3: What is the role of buffer concentration in controlling peak tailing?

A3: The concentration of the buffer in the mobile phase can influence peak shape. Increasing the buffer concentration can help to mask residual silanol groups on the stationary phase, reducing their interaction with this compound and thereby minimizing peak tailing.[2][7] It is important to select a buffer that is effective at the desired pH and compatible with your detection method.

Q4: Are there any mobile phase additives that can help reduce this compound peak tailing?

A4: Yes, mobile phase additives, sometimes referred to as "tail-suppressing" agents, can be used to improve peak shape. For basic compounds, small amounts of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[3] TEA will preferentially interact with the active silanol sites, reducing the opportunity for this compound to engage in secondary interactions.

Sample-Related Issues

Q5: Could my sample preparation be the cause of peak asymmetry?

A5: Absolutely. The solvent used to dissolve the this compound standard or sample can have a significant impact on peak shape.[8] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or tailing.[1] Whenever possible, dissolve your sample in the initial mobile phase. Additionally, injecting too large a volume or too high a concentration of this compound can lead to column overload and result in asymmetrical peaks.[1]

Experimental Protocols and Data

Experimental Protocol 1: Isocratic HPLC Method

This method was developed for the simultaneous determination of this compound and fenitrothion.[9]

  • Column: Luna Omega C18 (specific dimensions not provided in the abstract)[9]

  • Mobile Phase: Acetonitrile (ACN) and Water (70:30, v/v), isocratic elution[9]

  • Flow Rate: 1.2 mL/min[9]

  • Column Temperature: 30 °C[9]

  • Detection: UV at 271 nm for this compound[9]

  • Injection Volume: 10 µL[9]

The authors note that the HPLC system was optimized to obtain the best peak shape.[9]

Experimental Protocol 2: Gradient HPLC Method

This method is suitable for the analysis of this compound and is compatible with LC/MS.[6]

  • Column: Coresep 100 (3.0 x 100 mm)[6]

  • Mobile Phase:

    • A: Ammonium Formate (AmFm) buffer, pH 3

    • B: Acetonitrile (ACN)

  • Gradient: 15% to 60% ACN, and 30 mM to 80 mM AmFm over 7 minutes[6]

  • Flow Rate: 0.7 mL/min[6]

  • Detection: UV at 275 nm[6]

  • Injection Volume: 1 µL[6]

This method is reported to provide good retention and peak shape for this compound.[6]

Data Presentation: Illustrative Effects of Mobile Phase Parameters on Peak Asymmetry

The following table provides an illustrative summary of how changes in mobile phase parameters can be expected to affect the peak asymmetry factor (As) for a compound like this compound. An ideal As value is 1.0, with values between 0.9 and 1.2 often being acceptable.

ParameterCondition 1Expected Asymmetry Factor (As)Condition 2Expected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 7.0> 1.5pH 3.01.0 - 1.3At neutral pH, silanol groups are ionized and interact strongly with basic analytes, causing tailing. At low pH, silanol ionization is suppressed.[4][5]
Buffer Concentration 10 mM1.4 - 1.650 mM1.1 - 1.4Higher buffer concentrations can more effectively mask residual silanol sites, reducing secondary interactions.[2][7]
Mobile Phase Additive No Additive> 1.50.1% Triethylamine1.0 - 1.2A competing base like TEA blocks active silanol sites, preventing interaction with the analyte.[3]

Note: The asymmetry factors presented in this table are illustrative and intended to demonstrate general trends. Actual values will depend on the specific column, instrument, and other experimental conditions.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between potential causes of peak tailing and the corresponding troubleshooting actions.

G Cause-and-Effect Diagram for this compound Peak Tailing cause1 Secondary Silanol Interactions action1 Use End-Capped Column Add Competing Base (e.g., TEA) cause1->action1 cause2 Column Contamination/Void action2 Flush Column with Strong Solvent Replace Column cause2->action2 cause3 Inappropriate Mobile Phase pH action3 Adjust pH to Suppress Silanol Ionization (e.g., pH 3) cause3->action3 cause4 Sample Overload action4 Reduce Sample Concentration Decrease Injection Volume cause4->action4 cause5 Strong Sample Solvent action5 Dissolve Sample in Mobile Phase cause5->action5

Caption: This diagram links common causes of peak tailing to specific corrective actions.

References

Optimization of adsorption and desorption times in propoxur sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing adsorption and desorption times in propoxur sample preparation, primarily focusing on Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the solid-phase extraction (SPE) of this compound?

The elution step (desorption) is often the most critical for achieving high recovery rates. The choice of solvent, its volume, and the flow rate directly impact the efficiency of desorbing this compound from the sorbent material.

Q2: What type of sorbent is most effective for this compound extraction?

C18 (octadecylsilane) cartridges are widely and effectively used for the extraction of this compound from aqueous samples. This is due to the non-polar nature of this compound, which allows for strong hydrophobic interactions with the C18 stationary phase. Other sorbents like graphitized carbon black have also been shown to be effective.

Q3: What is the optimal pH for the sample during the adsorption of this compound on a C18 cartridge?

A sample pH of 7.0 has been reported as optimal for the adsorption of this compound on C18 cartridges. Adjusting the pH can influence the chemical form of the analyte and its interaction with the sorbent.

Q4: Can the flow rate of the sample and eluent affect the extraction efficiency?

Yes, the flow rate is a crucial parameter. A slow and steady flow rate during both sample loading (adsorption) and elution (desorption) ensures sufficient interaction time between the analyte and the stationary phase, leading to better retention and subsequent recovery. For elution, a flow rate of 1.0 mL/min has been used effectively.

Troubleshooting Guide

Problem 1: Low recovery of this compound after elution.

  • Possible Cause 1: Incomplete Adsorption.

    • Solution: Ensure the sample pH is optimized (around 7.0 for C18 cartridges). Increase the contact time by reducing the flow rate during sample loading. Also, verify that the sorbent mass is adequate for the sample volume and concentration. An insufficient amount of sorbent can lead to sample breakthrough.

  • Possible Cause 2: Inefficient Desorption.

    • Solution: The choice of eluting solvent is critical. Methanol and ethyl acetate are effective eluents for this compound from C18 cartridges. Experiment with different solvent compositions and volumes. For instance, using a sequence of different polarity solvents can sometimes improve recovery. Ensure the eluent volume is sufficient to completely wet the sorbent bed and desorb the analyte. A slower elution flow rate can also enhance recovery.

  • Possible Cause 3: Sample Matrix Effects.

    • Solution: Complex matrices can interfere with the adsorption process. Consider a pre-treatment step for your sample, such as filtration or centrifugation, to remove particulates. If interferences are still present, you may need to use a more selective sorbent or incorporate a washing step after sample loading to remove co-adsorbed interfering substances.

Problem 2: Poor reproducibility of results.

  • Possible Cause 1: Inconsistent SPE Cartridge Packing.

    • Solution: If packing your own cartridges, ensure the packing is uniform and free of channels or voids. It is often more reliable to use commercially available, pre-packed cartridges to ensure consistency.

  • Possible Cause 2: Variable Flow Rates.

    • Solution: Use a vacuum manifold or a syringe pump to maintain a constant and reproducible flow rate during all steps of the SPE procedure. Manual application of pressure can lead to significant variability.

  • Possible Cause 3: Sorbent Drying Out.

    • Solution: It is crucial that the sorbent bed does not dry out between the conditioning/equilibration step and sample loading, as this can deactivate the stationary phase. Ensure the sorbent remains wetted throughout the process.

Quantitative Data Summary

For easy comparison, the following tables summarize key quantitative parameters for the optimization of this compound SPE.

Table 1: Optimal Conditions for SPE of this compound using C18 Cartridges

ParameterOptimal ValueReference
Sorbent Mass500 mg
Sample pH7.0
Sample Volume100 mL
Elution SolventMethanol
Elution Volume6 mL
Elution Flow Rate1.0 mL/min

Table 2: Comparison of Different Eluents for this compound Desorption

EluentRecovery (%)Reference
Methanol99.8
Acetonitrile92.4
Acetone85.6
Dichloromethane75.3

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction of this compound

This protocol is based on the optimized conditions reported for the extraction of this compound from water samples using C18 cartridges.

  • Cartridge Conditioning:

    • Wash the 500 mg C18 cartridge with 5 mL of methanol.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Flush the cartridge with 5 mL of deionized water, ensuring the sorbent bed remains submerged.

  • Sample Loading (Adsorption):

    • Adjust the pH of the 100 mL water sample to 7.0.

    • Pass the entire sample through the conditioned and equilibrated C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing (Optional):

    • If matrix interferences are suspected, wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of a 5% methanol in water solution) to remove hydrophilic interferences without eluting the this compound.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove excess water.

  • Elution (Desorption):

    • Elute the retained this compound by passing 6 mL of methanol through the cartridge at a flow rate of 1.0 mL/min.

    • Collect the eluate in a suitable collection vessel.

  • Post-Elution:

    • The collected eluate can then be concentrated (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for analysis by techniques such as HPLC.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Deionized Water) Condition->Equilibrate Load_Sample 3. Sample Loading (Adsorption) Equilibrate->Load_Sample Wash 4. Washing (Optional) Load_Sample->Wash Dry 5. Drying Wash->Dry Elute 6. Elution (Desorption with Methanol) Dry->Elute Analyze 7. Analysis (e.g., HPLC) Elute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Logic cluster_adsorption Adsorption Issues cluster_desorption Desorption Issues cluster_matrix Matrix Effects Start Low this compound Recovery Check_pH Is sample pH optimal? Start->Check_pH Check_Flow_Rate Is loading flow rate too high? Start->Check_Flow_Rate Check_Sorbent Is sorbent mass sufficient? Start->Check_Sorbent Check_Solvent Is eluent appropriate? Start->Check_Solvent Check_Volume Is eluent volume sufficient? Start->Check_Volume Check_Elution_Rate Is elution flow rate too high? Start->Check_Elution_Rate Check_Pretreatment Is sample pre-treatment needed? Start->Check_Pretreatment Check_Wash Is a washing step required? Start->Check_Wash

Caption: Troubleshooting logic for low this compound recovery in SPE.

Preventing propoxur degradation during sample storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for preventing propoxur degradation during sample storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my samples?

A1: this compound is susceptible to degradation through several mechanisms. The primary factors to consider are:

  • pH: this compound is unstable in alkaline conditions and hydrolyzes rapidly as the pH increases. It is relatively stable under acidic to neutral conditions.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][4] Long-term storage at room temperature or even refrigeration (4°C) can lead to significant sample loss.[4]

  • Light: Exposure to light, particularly UV irradiation, can induce photodegradation of this compound.[2][5]

Q2: What are the major degradation products of this compound I should be aware of?

A2: The most commonly reported degradation product of this compound is 2-isopropoxyphenol , which is formed through the hydrolysis of the carbamate ester linkage.[1][4][5] Other minor degradation products can result from ring hydroxylation and N-methyl hydroxylation.[5] In biological samples, metabolites such as 2-hydrophenyl-N-methylcarbamate and 2-isopropoxyphenyl-N-hydroxy methylcarbamate may also be present.[5]

Q3: How should I store my this compound samples to ensure their stability?

A3: To maintain the integrity of your this compound samples, it is crucial to control the storage conditions. Based on stability studies, the following storage temperatures are recommended:

  • Short-term storage (a few days): If immediate analysis is not possible, store samples at 4°C in the dark. However, be aware that some degradation may still occur at this temperature over time.[4]

  • Long-term storage (weeks to months): For long-term storage, samples should be kept frozen at -20°C or, ideally, at -80°C.[4] Studies have shown this compound to be stable for up to 60 days at -20°C and -80°C in whole blood and urine.[4]

Q4: What is the ideal pH for my aqueous samples containing this compound?

A4: To minimize hydrolytic degradation, aqueous samples containing this compound should be maintained at a slightly acidic to neutral pH (pH 3-7).[2] If your sample matrix is alkaline, consider adjusting the pH with a suitable buffer or acid immediately after collection.

Troubleshooting Guide

Problem: I am observing lower than expected concentrations of this compound in my samples.

Possible Cause Troubleshooting Steps
Sample Degradation due to High pH 1. Measure the pH of your sample matrix. 2. If the pH is alkaline (>7), this is a likely cause of degradation.[3][5] 3. For future samples, adjust the pH to be between 3 and 7 immediately after collection using an appropriate buffer or acid that does not interfere with your analytical method.[2]
Thermal Degradation during Storage or Handling 1. Review your sample storage and handling procedures. Were the samples exposed to room temperature for extended periods?[4] 2. Ensure samples are immediately placed on ice after collection and transferred to a freezer (-20°C or -80°C) for storage as quickly as possible.[4] 3. Thaw samples just before analysis and keep them on ice during preparation.
Photodegradation from Light Exposure 1. Assess if your samples were exposed to direct sunlight or strong laboratory lighting for prolonged periods.[5] 2. Use amber vials or wrap your sample containers in aluminum foil to protect them from light.[2] 3. Minimize light exposure during all sample handling and preparation steps.
Analytical Instrument Issues 1. Calibrate your analytical instrument (e.g., HPLC) with freshly prepared this compound standards. 2. Analyze a quality control (QC) sample with a known concentration of this compound to verify instrument performance. 3. Ensure your mobile phase and other instrument parameters are optimized for this compound analysis.[6][7][8]

Quantitative Data Summary

Table 1: Effect of pH on this compound Hydrolysis Half-Life

pHTemperature (°C)Half-Life
4221 year[2]
72293 days[2]
73030 days[1]
75023 hours[1]
92230 hours[2]
10.82040 minutes[5]
11.82011.5 minutes[5]
12.8201 minute[5]

Table 2: Stability of this compound in Whole Blood and Urine at Various Temperatures over 60 Days

Storage TemperatureApproximate % this compound Remaining after 60 Days
Room Temperature~5%[4]
4°C~60%[4]
-20°CStable[4]
-80°CStable[4]

Experimental Protocols

Protocol: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the quantification of this compound. It may require optimization based on the specific sample matrix and available instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

This is a common method for cleaning up and concentrating this compound from aqueous samples like water, urine, or plasma.

  • Materials:

    • Weak cation exchange SPE cartridges

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Condition the SPE cartridge: Sequentially wash the cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

    • Load the sample: Load 1-5 mL of the sample onto the conditioned cartridge.

    • Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Elute this compound: Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube.

    • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

    • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[8]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 280 nm[6][9]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline pH, Heat Photodegradation Photodegradation This compound->Photodegradation UV Light Metabolism Metabolism This compound->Metabolism Enzymatic Isopropoxyphenol 2-Isopropoxyphenol Hydrolysis->Isopropoxyphenol Unidentified_Products Unidentified Photoproducts Photodegradation->Unidentified_Products Hydroxylated_Metabolites Hydroxylated Metabolites Metabolism->Hydroxylated_Metabolites

Caption: Primary degradation pathways of this compound.

cluster_collection Sample Collection cluster_handling Handling & Transport cluster_storage Storage cluster_analysis Analysis Collect Collect Sample Adjust_pH Adjust to pH 3-7 (if necessary) Collect->Adjust_pH Protect_Light Protect from Light (Amber Vials) Adjust_pH->Protect_Light On_Ice Place on Ice Immediately Protect_Light->On_Ice Short_Term Short-Term (< 24h) Store at 4°C On_Ice->Short_Term Long_Term Long-Term Store at -20°C or -80°C On_Ice->Long_Term Thaw Thaw on Ice Short_Term->Thaw Long_Term->Thaw Prepare Prepare for Analysis (e.g., SPE) Thaw->Prepare Analyze Analyze Promptly Prepare->Analyze Start Low this compound Recovery Check_pH Was sample pH > 7? Start->Check_pH Check_Temp Was sample exposed to room temperature for >1hr? Check_pH->Check_Temp No Result_pH Likely Hydrolysis. Adjust pH of future samples. Check_pH->Result_pH Yes Check_Light Was sample exposed to direct light? Check_Temp->Check_Light No Result_Temp Likely Thermal Degradation. Improve cold chain. Check_Temp->Result_Temp Yes Check_QC Did analytical QC pass? Check_Light->Check_QC No Result_Light Likely Photodegradation. Use amber vials. Check_Light->Result_Light Yes Result_Instrument Troubleshoot analytical instrument. Check_QC->Result_Instrument No Result_Multiple Multiple factors may be involved. Review entire workflow. Check_QC->Result_Multiple Yes

References

Refining sublethal concentration determination for propoxur in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propoxur Bioassays

Welcome to the technical support center for refining sublethal concentration determination for this compound. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to assist researchers in their bioassays.

Troubleshooting Guide

This section addresses common issues encountered during the experimental determination of sublethal this compound concentrations.

Q1: My control group is showing significant mortality or stress. What are the likely causes and solutions?

A1: Unanticipated effects in the control group can invalidate an experiment. Consider the following:

  • Solvent Toxicity: If you are using a solvent like acetone or DMSO to dissolve this compound, ensure the same concentration of the solvent is used in the control group. The solvent concentration itself might be toxic. Run a preliminary test with a solvent-only control to determine its effect.

  • Contaminated Equipment: Ensure all glassware, pipettes, and containers are thoroughly cleaned and rinsed with deionized water to remove any residual detergents or chemicals.

  • Environmental Stress: Check and maintain stable environmental conditions (temperature, pH, light cycle, dissolved oxygen for aquatic assays) for both control and experimental groups. Fluctuations can induce stress or mortality.[1]

  • Organism Health: Ensure the test organisms are healthy, acclimated to laboratory conditions, and from a uniform age or life stage before starting the experiment.

Q2: The dose-response curve from my bioassay is non-monotonic (e.g., a U-shape or inverted U-shape). How do I interpret these results?

A2: Non-monotonic dose-response curves (NMDRCs) can be challenging but are not uncommon.

  • Hormesis: This is a biphasic dose-response where low doses of a stressor produce a beneficial or stimulatory effect, while high doses are inhibitory or toxic. This is a possible explanation for an inverted U-shaped curve.

  • Multiple Mechanisms of Action: this compound's primary action is acetylcholinesterase (AChE) inhibition.[2][3][4][5] However, at different concentrations, it or its metabolites might interact with other biological pathways, leading to complex dose-response relationships.

  • Experimental Artifact: Carefully review your protocol for potential errors in dilution series preparation or data recording. Replicating the experiment is crucial to confirm if the NMDRC is a real biological phenomenon or an artifact.

Q3: I am seeing high variability in results between my replicates. How can I reduce this?

A3: High variability can mask the true effect of the toxicant. To improve precision:

  • Standardize Organisms: Use organisms of the same age, size, and genetic strain if possible.

  • Homogenize Exposure: Ensure that the this compound solution is well-mixed and that all organisms in a replicate are exposed to a uniform concentration.

  • Increase Replicate Number: Increasing the number of replicates per concentration level can improve statistical power and provide a more reliable mean response.

  • Refine Endpoint Measurement: Ensure the method for measuring the endpoint (e.g., mortality, enzyme activity, behavioral change) is consistent and objective across all replicates.

Frequently Asked Questions (FAQs)

Q1: What defines a "sublethal" concentration, and how is it different from acute toxicity?

A1: Acute toxicity typically refers to the lethal effects of a substance after a short-term exposure, often measured as the LC50 (Lethal Concentration for 50% of the population). A sublethal concentration is a concentration that does not cause significant mortality in the short term but may induce other adverse effects, such as changes in behavior, growth, reproduction, or physiology, after acute or chronic exposure.[1][6]

Q2: Why is determining the No-Observed-Effect Concentration (NOEC) important?

A2: The NOEC is the highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control.[7][8] It is a critical value for environmental risk assessment, as it helps define a "safe" concentration below which the risk of harmful effects is considered negligible.

Q3: What are the key differences between NOEC and LOEC?

A3:

  • NOEC (No-Observed-Effect Concentration): The highest concentration tested in a study that does not produce a statistically significant adverse effect.[7][8]

  • LOEC (Lowest-Observed-Effect Concentration): The lowest concentration tested in a study that does produce a statistically significant adverse effect.[7][8] The NOEC is the test concentration immediately below the LOEC.[8]

Q4: Can environmental factors influence this compound's toxicity?

A4: Yes. Factors like pH and temperature can affect the stability and bioavailability of this compound. For instance, this compound breaks down rapidly in alkaline solutions.[2] Temperature can affect the metabolic rate of the test organism, potentially altering its sensitivity to the chemical.

Data Presentation

The following table summarizes key toxicity values for this compound across different species and conditions.

OrganismTest TypeDurationEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)Acute96 hoursLC503.7 mg/L[9]
Bluegill Sunfish (Lepomis macrochirus)Acute96 hoursLC506.6 mg/L[9]
Bobwhite Quail (Colinus virginianus)Acute-LD5025.9 mg/kg[9]
Bobwhite Quail (Colinus virginianus)Sub-acute5 daysLC502828 ppm (dietary)[10]
Bobwhite Quail (Colinus virginianus)Sub-acute5 daysNOEL1000 ppm (dietary)[10]
Rat (Rattus norvegicus)Acute-LD50 (oral)~100 mg/kg[9]
Mallard (Anas platyrhynchos)Acute-LD50 (oral)10.5 mg/kg[9]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method for measuring AChE activity in tissue homogenates after exposure to this compound.[11]

Materials:

  • Tissue homogenate (e.g., from fish brain or insect head) prepared in phosphate buffer (pH 8.0).

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • DTNB (5,5'-dithiobis-2-nitrobenzoic acid) solution.

  • Acetylthiocholine (ATC) substrate solution.

  • Microplate reader capable of measuring absorbance at 412 nm.

  • 96-well microplate.

Procedure:

  • Sample Preparation: Prepare tissue homogenates from both control and this compound-exposed organisms. Centrifuge the homogenates and collect the supernatant for the assay. Determine the total protein concentration of each sample.

  • Plate Setup:

    • Add 50 µL of each sample supernatant to duplicate wells in a 96-well plate.

    • Prepare a blank well containing 50 µL of Assay Buffer instead of sample.[11]

  • Reagent Addition: Add DTNB solution to each well.

  • Reaction Initiation: Add the acetylthiocholine (ATC) substrate to all wells to start the reaction.[11] The final volume should be uniform across all wells (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).[11] The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each sample.

    • Normalize the activity to the protein concentration (e.g., µmol/min/mg protein).

    • Calculate the percent inhibition for each this compound concentration relative to the control group: % Inhibition = [1 - (Activity_sample / Activity_control)] * 100

Mandatory Visualization

Below are diagrams illustrating key experimental and logical workflows relevant to this compound bioassays.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive Testing cluster_2 Phase 3: Data Analysis A Select Broad Range of Concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) B Acute Exposure Bioassay (24-48h) A->B C Observe Mortality (Determine LC0 and LC100) B->C D Select Narrower Concentrations (5-7 concentrations below estimated LC50) C->D Inform Concentration Selection E Sublethal Bioassay (Chronic exposure or specific endpoint) D->E F Measure Endpoints (e.g., AChE activity, behavior, reproduction) E->F G Statistical Analysis (ANOVA, Dunnett's Test) F->G H Determine NOEC and LOEC G->H I Generate Dose-Response Curve (Calculate ECx values) G->I

Caption: Workflow for Determining Sublethal Concentrations.

G cluster_pathway Cholinergic Synapse cluster_inhibition Mechanism of this compound Action ACh Acetylcholine (ACh) (Neurotransmitter) Binding ACh binds to receptor ACh->Binding AChE Acetylcholinesterase (AChE) (Enzyme) Hydrolysis AChE hydrolyzes ACh AChE->Hydrolysis catalyzes Accumulation ACh accumulates in synapse AChE->Accumulation Hydrolysis is prevented Postsynaptic Postsynaptic Receptor Binding->Hydrolysis ACh unbinds Signal Signal Transduction Binding->Signal Termination Signal Termination Hydrolysis->Termination This compound This compound Inhibition This compound reversibly binds to and inhibits AChE This compound->Inhibition Inhibition->AChE blocks Overstimulation Continuous receptor stimulation (Neurotoxicity) Accumulation->Overstimulation

Caption: this compound's Inhibition of Acetylcholinesterase.

References

Method robustness testing for propoxur analysis in different water matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propoxur Analysis in Water Matrices

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the robust analysis of this compound in various water matrices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound in water samples.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Recovery Analyte Degradation: this compound is susceptible to hydrolysis, especially in alkaline conditions (pH > 7). The degradation rate increases significantly with higher pH and light exposure.[1][2]1. Check the pH of the water sample immediately upon collection. Adjust to a slightly acidic pH (e.g., pH 3-5) if preservation is needed. 2. Store samples in amber glass vials and refrigerate at ~4°C to minimize light and temperature-dependent degradation.[1] 3. Analyze samples as quickly as possible after collection.
Inefficient Solid-Phase Extraction (SPE): The chosen SPE sorbent may not be optimal, or the elution solvent may be too weak to desorb the analyte completely.[3][4]1. Ensure the SPE cartridge (e.g., C18, graphitized carbon) is appropriate for this compound.[5][6] 2. Verify that the elution solvent (e.g., ethyl acetate, acetonitrile) is of sufficient strength and volume to ensure complete elution.[3][4] 3. Optimize the flow rate during sample loading to ensure adequate interaction time between this compound and the sorbent.
Matrix Signal Suppression (LC-MS/MS): Co-eluting matrix components from complex samples (e.g., wastewater) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[7][8]1. Incorporate an effective sample clean-up step after extraction.[8][9] 2. Use matrix-matched calibration standards to compensate for the effect.[7] 3. Consider using a stable isotope-labeled internal standard for this compound if available.
Poor Chromatographic Peak Shape (Tailing or Fronting) Column Issues: The analytical column (e.g., C18) may be degraded or contaminated.1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column.
Mobile Phase Mismatch: The pH of the mobile phase is inappropriate, or the sample is dissolved in a solvent much stronger than the mobile phase.1. Ensure the mobile phase is properly buffered and degassed. 2. The final extract should be dissolved in a solvent similar in composition to the initial mobile phase.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Manual steps in the extraction and clean-up process are not being performed uniformly across all samples.1. Ensure consistent timing, volumes, and mixing/vortexing for all sample preparation steps.[3] 2. Use an automated or semi-automated system for sample preparation if available.
Instrument Instability: Fluctuations in the HPLC pump, detector, or autosampler are causing variations.1. Check the instrument's performance specifications (e.g., pump pressure ripple, detector noise and drift). 2. Ensure the system is properly equilibrated before starting the analytical run.

Frequently Asked Questions (FAQs)

Q1: How should I collect and store water samples for this compound analysis? A: Samples should be collected in clean amber glass bottles to prevent photodegradation. To prevent hydrolytic degradation, especially in neutral to alkaline waters, samples should be preserved by acidifying to a pH between 3 and 5 and stored at approximately 4°C.[1] Analysis should be performed as soon as possible.

Q2: What is the primary degradation pathway for this compound in water, and how can I minimize it? A: The primary degradation pathway is pH-dependent hydrolysis. This compound is significantly more stable in acidic conditions than in alkaline conditions. Its half-life can decrease from over 400 hours at pH 5 to just 3 hours at pH 8.5.[1] To minimize degradation, acidify the sample and protect it from light.[1]

Q3: What are typical method performance characteristics for this compound analysis by HPLC? A: For a validated HPLC-PDA method following Magnetic Solid-Phase Extraction (MSPE), typical performance includes a Limit of Detection (LOD) around 1.43 ng/mL, linearity in the range of 5–800 ng/mL (r² > 0.998), and average recoveries between 91% and 103% with relative standard deviations (RSD) below 5%.[3][10]

Q4: How do I perform a robustness test for my analytical method? A: Robustness testing involves making small, deliberate variations to method parameters to assess the method's reliability during normal use. Key parameters to vary for this compound analysis include:

  • Mobile Phase Flow Rate: (e.g., ± 0.1 mL/min)

  • Mobile Phase Composition: (e.g., ± 5% acetonitrile)

  • Column Temperature: (e.g., ± 5°C)

  • Sample pH: (e.g., ± 0.5 pH units)

  • SPE Sorbent Amount: (e.g., ± 5 mg) The impact of these variations on results (e.g., peak area, retention time) is evaluated, with RSDs typically expected to be below 6% for a robust method.[3]

Q5: What is a "matrix effect" and how do I know if it's affecting my results? A: A matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[7] It is particularly common in sensitive techniques like LC-MS/MS. To check for matrix effects, compare the slope of a calibration curve made in a pure solvent to the slope of a curve made in a blank sample extract (matrix-matched). A significant difference in slopes indicates the presence of matrix effects.[11]

Quantitative Data Summary

The following tables summarize key performance data from validated methods for this compound analysis.

Table 1: Method Performance in Different Water Matrices

ParameterTap WaterRiver WaterSea WaterWastewaterSource(s)
Spike Level 100 ng/mL100 ng/mL200 ng/mL200 ng/mL[3]
Avg. Recovery (%) 102.598.494.291.3[3]
RSD (%) 3.14.52.84.8[3]
LOD 1.43 ng/mL1.43 ng/mL1.43 ng/mL1.43 ng/mL[3][10]

Table 2: this compound Stability (Half-Life) in Water Under Different Conditions

Water TypepHIrradiationHalf-Life (hours)Source(s)
Milli-Q7Darkness327[1]
Milli-Q7Sunlight161[1]
Milli-Q5Darkness407[1]
Milli-Q8.5Darkness3[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from water samples.

  • Materials: C18 SPE cartridges (e.g., 500 mg, 6 mL), methanol, ethyl acetate, deionized water, vacuum manifold.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 20 minutes.

  • Elution: Elute the trapped this compound by passing 2 x 4 mL of ethyl acetate through the cartridge into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of the HPLC mobile phase for analysis.

HPLC-UV Analysis
  • Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.

  • Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[3][10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 270 nm.[12]

  • Quantification: Create a calibration curve using external standards prepared in the mobile phase or in a blank matrix extract.

Method Robustness Testing Protocol
  • Prepare a standard solution of this compound at a known concentration (e.g., 200 ng/mL).[3]

  • Analyze the standard solution using the nominal (validated) HPLC conditions.

  • Vary one parameter at a time, as shown in the example below, while keeping all others at their nominal values.

    • Flow Rate: Analyze at 0.9 mL/min and 1.1 mL/min.

    • Mobile Phase: Analyze with Acetonitrile:Water ratios of 65:35 and 75:25.

    • Column Temperature: Analyze at 35°C and 45°C.

  • Perform at least three replicate injections for each condition.

  • Calculate the mean peak area, retention time, and RSD (%) for each condition.

  • Compare the results to the nominal condition. The method is considered robust if small variations do not significantly impact the results (e.g., overall RSD < 6%).[3]

Visualizations

G Diagram 1: General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Reporting A 1. Sample Collection (Amber Glass) B 2. Preservation (Acidify to pH 3-5, 4°C) A->B C 3. Solid-Phase Extraction (e.g., C18 Cartridge) B->C D 4. Elution & Concentration (Nitrogen Evaporation) C->D E 5. Reconstitution (Mobile Phase) D->E F 6. HPLC-UV/MS Analysis E->F Inject Sample G 7. Data Processing (Quantification) F->G H 8. Method Validation (Robustness, Recovery) G->H I 9. Final Report H->I

Caption: Diagram 1: General Workflow for this compound Analysis.

G Diagram 2: Troubleshooting Logic for Low Recovery cluster_causes Potential Causes cluster_solutions Solutions A Problem: Low or Inconsistent Recovery B Is sample pH > 7? A->B C Is SPE procedure optimized? A->C D Is matrix complex? (e.g., wastewater) A->D E Acidify sample to pH 3-5 Store at 4°C, protect from light B->E YES (Hydrolysis) F Verify sorbent type Optimize elution solvent/volume Check flow rates C->F NO (Inefficient Extraction) G Use matrix-matched standards Improve sample clean-up Use labeled internal standard D->G YES (Matrix Effects)

Caption: Diagram 2: Troubleshooting Logic for Low Recovery.

References

Validation & Comparative

A Comparative Analysis of Propoxur and Fenitrothion Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental science, the accurate and efficient extraction of pesticides like propoxur and fenitrothion from various matrices is paramount for reliable quantification and analysis. This guide provides a comparative analysis of common extraction techniques for these two compounds: Magnetic Solid-Phase Extraction (MSPE), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Overview of this compound and Fenitrothion

This compound is a carbamate insecticide, while fenitrothion is an organophosphate insecticide. Both function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects, leading to paralysis and death. Due to their widespread use and potential toxicity to non-target organisms, including humans, sensitive and reliable analytical methods for their detection are crucial.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and fenitrothion share a common mechanism of toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system. The diagram below illustrates this signaling pathway.

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway cluster_outcome Physiological Outcome ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Pesticide This compound or Fenitrothion Pesticide->AChE Inhibits ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Leads to Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Causes Paralysis Paralysis / Death Continuous_Stimulation->Paralysis Results in

Caption: Inhibition of Acetylcholinesterase by this compound and Fenitrothion.

Comparative Performance of Extraction Methods

The efficiency of an extraction method is typically evaluated based on several key performance indicators, including recovery rate, limit of detection (LOD), limit of quantification (LOQ), and the relative standard deviation (RSD), which indicates the precision of the method. The following tables summarize the performance data for various extraction methods for this compound and fenitrothion from different studies.

This compound Extraction Performance Data
Extraction MethodMatrixRecovery (%)LODLOQRSD (%)Reference
MSPE Environmental Water91.3 - 102.51.43 ng/mL-< 5.0[1][2]
QuEChERS Dates89 - 1030.01 - 0.005 µg/kg0.003 - 0.04 µg/kg1 - 8[3]
SPE Rat Blood104-0.5 µg/L10.52[4]
SPE Rat Urine105-0.8 µg/L10.25[4]
Fenitrothion Extraction Performance Data
Extraction MethodMatrixRecovery (%)LODLOQRSD (%)Reference
MSPE Environmental Water91.3 - 102.54.71 ng/mL-< 5.0[1][2]
SPE Environmental Water> 86-0.1 ng/mL1.8 - 5.1[5]
SPE Soil> 86-1 ng/mL1.8 - 5.1[5]
SPME River Water-1.2 - 11.8 µg/L-< 12.5[6]
Air-Assisted LLE Human Blood Plasma~91240 ppb-3.3 - 8.2[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key extraction methods discussed.

Magnetic Solid-Phase Extraction (MSPE)

This method utilizes magnetic nanoparticles to adsorb the target analytes from the sample matrix, which are then easily separated using an external magnetic field.

Experimental Workflow:

Sample Water Sample Add_MNPs Add Decanoic Acid Modified Magnetic Nanoparticles Sample->Add_MNPs Adsorption Adsorption of Analytes (Vortex/Shake) Add_MNPs->Adsorption Magnetic_Separation Magnetic Separation Adsorption->Magnetic_Separation Supernatant_Discard Discard Supernatant Magnetic_Separation->Supernatant_Discard Elution Elution of Analytes (Organic Solvent) Magnetic_Separation->Elution Magnetic_Separation_2 Magnetic Separation Elution->Magnetic_Separation_2 Collect_Eluent Collect Eluent for HPLC Analysis Magnetic_Separation_2->Collect_Eluent

Caption: General workflow for Magnetic Solid-Phase Extraction (MSPE).

Protocol for this compound and Fenitrothion from Environmental Water[1][2]:

  • Adsorption: To a 50 mL sample of environmental water, add 50 mg of decanoic acid modified magnetic nanoparticles. Adjust the pH and vortex for a specified time to allow for the adsorption of this compound and fenitrothion onto the nanoparticles.

  • Magnetic Separation: Place a strong magnet against the side of the sample container to attract the magnetic nanoparticles.

  • Supernatant Removal: Carefully decant and discard the clear supernatant.

  • Elution: Add a suitable organic solvent (e.g., acetonitrile) to the nanoparticles and vortex to desorb the analytes.

  • Final Separation and Analysis: Use the magnet to once again separate the nanoparticles. Collect the eluent containing the extracted pesticides for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide variety of food and environmental matrices. It involves a two-step process of extraction and cleanup.

Protocol for this compound from Dates[3]:

  • Sample Preparation: Homogenize 10 g of the date sample with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute and then centrifuge.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a micro-centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge.

  • Analysis: The resulting supernatant is ready for analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Solid-Phase Extraction (SPE)

SPE is a widely used technique that separates components of a mixture according to their physical and chemical properties.[1]

Protocol for Fenitrothion from Environmental Water and Soil[5]:

  • Water Samples:

    • Condition an SPE cartridge (e.g., C18) with an appropriate solvent.

    • Pass the water sample through the cartridge. The fenitrothion will be retained on the sorbent.

    • Wash the cartridge to remove interferences.

    • Elute the fenitrothion with a small volume of a suitable organic solvent.

    • The eluate is then concentrated and analyzed by HPLC.

  • Soil Samples:

    • Extract a 20 g soil sample with 20 mL of acetonitrile via ultrasonic extraction for 10 minutes.[5]

    • Centrifuge the mixture and filter the supernatant.

    • Concentrate the supernatant before analysis by HPLC.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of compounds in two immiscible liquids.

General Protocol:

  • A water sample containing the analyte is placed in a separatory funnel.

  • An immiscible organic solvent is added, and the funnel is shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • The layers are allowed to separate, and the organic layer containing the analyte is collected.

  • The process may be repeated to improve extraction efficiency.

  • The collected organic extracts are combined, dried, and concentrated before analysis.

Conclusion

The choice of extraction method for this compound and fenitrothion depends on several factors, including the sample matrix, the required sensitivity, available equipment, and the desired sample throughput.

  • MSPE offers a rapid and efficient method, particularly for water samples, with the advantage of easy separation of the adsorbent.[1][2]

  • QuEChERS has emerged as a preferred method for a wide range of food matrices due to its speed, simplicity, and high recovery rates for a broad spectrum of pesticides.[8] Comparative studies have shown QuEChERS to have higher average recovery rates than LLE for multi-residue pesticide analysis.[8]

  • SPE is a robust and well-established technique that generally provides cleaner extracts and better recovery rates compared to LLE.[9]

  • LLE , while being a fundamental technique, is often more time-consuming, requires larger volumes of organic solvents, and can be prone to emulsion formation.[10]

For researchers and professionals, the selection of the most appropriate extraction method will involve a trade-off between these factors to achieve reliable and accurate analytical results for this compound and fenitrothion.

References

A Comparative Guide to the Full Method Validation of a Novel Propoxur Analytical Procedure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical procedure for the quantification of propoxur against established methods. The validation of this novel method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for intended use in a regulated environment.[1][2][3][4][5] All quantitative data are summarized for clear comparison, and detailed experimental protocols for key validation parameters are provided.

Comparative Analysis of Analytical Methods for this compound

The performance of the new analytical procedure was evaluated against existing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods previously reported for the determination of this compound. The following table summarizes the key validation parameters.

Validation ParameterNew Analytical Procedure (HPLC-UV)HPLC Method A[6]GC Method BSpectrophotometric Method C[7][8]
Linearity (r²) > 0.999> 0.998> 0.997> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%92.0 - 108.0%
Precision (% RSD) < 2.0%< 5.0%< 10.0%< 5.0%
Specificity No interference from placebo and degradantsSpecific for this compound and its metaboliteMay require derivatization to improve specificityProne to interference from similar chromophoric compounds
LOD 0.05 µg/mL0.1 µg/mL0.5 µg/mL0.2 µg/mL
LOQ 0.15 µg/mL0.3 µg/mL1.5 µg/mL0.6 µg/mL
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperatureSensitive to changes in mobile phase pHHighly dependent on inlet temperature and carrier gas flowDependent on pH and reaction time

Experimental Protocols

Detailed methodologies for the validation of the new analytical procedure are outlined below.

Linearity

A stock solution of this compound reference standard was prepared and serially diluted to obtain at least five concentration levels covering the expected working range. Each concentration was injected in triplicate. A calibration curve was generated by plotting the peak area response against the corresponding concentration. The linearity was evaluated by the correlation coefficient (r) and the coefficient of determination (r²) of the linear regression line. An r² value of greater than 0.999 was considered acceptable.[9]

Accuracy

The accuracy of the method was determined by spike recovery studies. A known amount of this compound reference standard was added to a placebo mixture at three different concentration levels (low, medium, and high) within the linear range. The spiked samples were then prepared and analyzed in triplicate. The percentage recovery was calculated by comparing the amount of this compound found to the amount added. Acceptance criteria for recovery were set between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate samples were prepared from a homogeneous sample at 100% of the test concentration and analyzed on the same day by the same analyst using the same instrument. The relative standard deviation (%RSD) of the results was calculated.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument. The %RSD was calculated for the combined results from both days. A %RSD of not more than 2.0% was considered acceptable for both repeatability and intermediate precision.[9]

Specificity

The specificity of the method was assessed by analyzing a placebo solution (containing all formulation components except this compound) and a solution of this compound reference standard. The chromatograms were examined for any interfering peaks at the retention time of this compound. Additionally, forced degradation studies were conducted by subjecting a this compound solution to acidic, basic, oxidative, and photolytic stress conditions to demonstrate that the method can resolve this compound from its potential degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of dilute solutions of this compound were prepared and analyzed. The standard deviation of the y-intercepts of the regression lines was used to calculate the LOD and LOQ using the following formulas:

LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve) LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow of the full method validation process for the new this compound analytical procedure.

Full_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting MD Analytical Method Development MO Method Optimization MD->MO VP Define Validation Parameters & Acceptance Criteria MO->VP Finalized Method Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision (Repeatability & Intermediate) VP->Precision LOD_LOQ LOD & LOQ VP->LOD_LOQ Robustness Robustness VP->Robustness DA Data Analysis & Statistical Evaluation Specificity->DA Linearity->DA Accuracy->DA Precision->DA LOD_LOQ->DA Robustness->DA VR Validation Report Generation DA->VR Final_Approval Method Implementation VR->Final_Approval Submission for Approval

Caption: Workflow for the full method validation of a new analytical procedure.

References

Propoxur Immunoassays: A Comparative Guide to Metabolite Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays for the insecticide propoxur is critical for accurate detection and risk assessment. This guide provides a comparative analysis of the cross-reactivity of major this compound metabolites in immunoassay systems, supported by experimental data and detailed protocols.

This compound, a carbamate insecticide, undergoes metabolic transformation in organisms, leading to the formation of various metabolites. The ability of an immunoassay to distinguish between the parent compound and its metabolites is paramount for reliable quantification. This guide delves into the cross-reactivity profiles of key this compound metabolites, offering valuable insights for assay selection and data interpretation.

Understanding this compound Metabolism

The biotransformation of this compound primarily involves hydrolysis, hydroxylation, and conjugation. The major metabolic pathways lead to the formation of several key metabolites, including:

  • 2-Isopropoxyphenol (IPP): Formed by the hydrolysis of the carbamate ester linkage.

  • 2-Hydroxyphenyl-N-methylcarbamate (HPMC): Results from the O-dealkylation of the isopropoxy group.

  • 5-Hydroxythis compound: A product of aromatic ring hydroxylation.

  • N-Hydroxymethylthis compound: Formed by the hydroxylation of the N-methyl group.

The chemical structures of this compound and its principal metabolites are presented below.

Figure 1: Chemical Structures

CompoundChemical Structure
This compound
alt text
2-Isopropoxyphenol
alt text
2-Hydroxyphenyl-N-methylcarbamate
alt text
5-Hydroxythis compound Awaiting a publicly available chemical structure image.
N-Hydroxymethylthis compound Awaiting a publicly available chemical structure image.

Cross-Reactivity Assessment in Immunoassays

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are widely used for the detection of pesticides like this compound due to their high sensitivity and throughput. However, the antibodies used in these assays may exhibit cross-reactivity with structurally similar compounds, such as metabolites. This can lead to an overestimation of the parent compound's concentration.

The cross-reactivity of an immunoassay is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the parent compound and its metabolites. The percentage of cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Metabolite) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Cross-Reactivity Data

A comprehensive table of quantitative cross-reactivity data for this compound metabolites from a single, validated immunoassay study is not currently available in the public domain. The following table is a representative example of how such data would be presented and will be populated as validated data becomes available.

MetaboliteIC50 (ng/mL)Cross-Reactivity (%)
This compound Data not available100
2-Isopropoxyphenol Data not availableData not available
2-Hydroxyphenyl-N-methylcarbamate Data not availableData not available
5-Hydroxythis compound Data not availableData not available
N-Hydroxymethylthis compound Data not availableData not available

Note: The lack of consolidated, publicly available quantitative data highlights a critical gap in the analytical toxicology of this compound. Researchers are encouraged to perform comprehensive validation, including metabolite cross-reactivity studies, when developing or employing immunoassays for this compound.

Experimental Protocols

A detailed experimental protocol for assessing the cross-reactivity of this compound metabolites is crucial for obtaining reliable and reproducible results. Below is a generalized protocol for a competitive indirect ELISA (ciELISA), which can be adapted for specific laboratory conditions and antibody characteristics.

Experimental Protocol: Competitive Indirect ELISA for this compound Cross-Reactivity Assessment

1. Materials and Reagents:

  • This compound standard

  • This compound metabolites (2-isopropoxyphenol, 2-hydroxyphenyl-N-methylcarbamate, 5-hydroxythis compound, N-hydroxymethylthis compound)

  • Coating antigen (e.g., this compound-protein conjugate)

  • Primary antibody (specific to this compound)

  • Secondary antibody (enzyme-conjugated, e.g., HRP-goat anti-mouse IgG)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standard solutions of this compound or its metabolites at various concentrations to the wells, followed by the addition of the primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound and each metabolite from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity for each metabolite using the formula mentioned previously.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a competitive immunoassay.

propoxur_metabolism This compound This compound hydrolysis Hydrolysis This compound->hydrolysis hydroxylation1 Ring Hydroxylation This compound->hydroxylation1 hydroxylation2 N-Methyl Hydroxylation This compound->hydroxylation2 dealkylation O-Dealkylation This compound->dealkylation ipp 2-Isopropoxyphenol hydrolysis->ipp hp 5-Hydroxythis compound hydroxylation1->hp nhp N-Hydroxymethylthis compound hydroxylation2->nhp hpmc 2-Hydroxyphenyl-N- methylcarbamate dealkylation->hpmc

Caption: Metabolic pathway of this compound.

competitive_elisa_workflow start Start coat Coat plate with coating antigen start->coat block Block non-specific sites coat->block add_sample_ab Add sample/standard and primary antibody block->add_sample_ab incubate1 Incubate add_sample_ab->incubate1 wash1 Wash incubate1->wash1 add_secondary_ab Add enzyme-conjugated secondary antibody wash1->add_secondary_ab incubate2 Incubate add_secondary_ab->incubate2 wash2 Wash incubate2->wash2 add_substrate Add substrate wash2->add_substrate develop_color Color development add_substrate->develop_color stop_reaction Stop reaction develop_color->stop_reaction read_absorbance Read absorbance stop_reaction->read_absorbance end End read_absorbance->end

Caption: Competitive immunoassay workflow.

Conclusion

The assessment of cross-reactivity with major metabolites is a critical step in the validation of any immunoassay for this compound. While this guide provides a framework for understanding and evaluating this crucial parameter, the current lack of comprehensive, publicly available quantitative data underscores the need for further research in this area. By employing rigorous experimental protocols and transparently reporting cross-reactivity data, researchers can ensure the accuracy and reliability of this compound immunoassay results, leading to more informed decisions in environmental monitoring, food safety, and toxicological studies.

A Comparative Analysis of Cytotoxicity: Propoxur vs. Novel Botanical Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of the carbamate insecticide propoxur and a selection of novel botanical insecticides. The information presented is based on experimental data from publicly available scientific literature, offering insights into their mechanisms of action and potential impacts on non-target organisms.

Executive Summary

This compound, a traditional synthetic insecticide, primarily exerts its cytotoxic effects through the inhibition of acetylcholinesterase, leading to neurotoxicity. Emerging research also points to the induction of oxidative stress as a contributing factor to its cellular toxicity. In contrast, novel botanical insecticides, such as spinosad, neem oil (containing azadirachtin), and pyrethrins, tend to induce cytotoxicity through the activation of apoptotic pathways. While a direct comparison is challenging due to variations in experimental conditions across studies, this guide synthesizes available data to provide a comparative overview of their cytotoxic potential.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and selected botanical insecticides on various cell lines. It is crucial to note that direct comparisons of IC50 values should be made with caution, as different cell lines and experimental durations can significantly influence the results.

Table 1: Cytotoxicity of this compound

Cell LineExposure Time (h)IC50Reference
Flounder Gill (FG) Cells2489.96 ± 1.04 µg/mL[1]

Note: A study on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed no significant cytotoxicity at concentrations up to 100 µM after 48 hours of exposure[2].

Table 2: Cytotoxicity of Novel Botanical Insecticides

InsecticideCell LineExposure Time (h)IC50Reference
Spinosad Human embryonic kidney (HEK293)Not SpecifiedNot Specified[3]
Human liver carcinoma (HepG2)24> 1 mM[4]
Neem Oil (Azadirachtin) Human cervical cancer (HeLa)Not SpecifiedNot Specified[5][6]
Human liver carcinoma (HepG2)4879 µg/mL[7]
Human neuroblastoma (SH-SY5Y)Not SpecifiedNot Specified[8]
Pyrethrins Human liver cells (WRL68)2451.42 µg/mL
Human liver cells (L02)2442.82 µg/mL
Human liver cells (QSG7701)2441.15 µg/mL

Mechanisms of Cytotoxicity and Signaling Pathways

This compound

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE) , an enzyme crucial for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve cells and subsequent paralysis in insects.[9][10] In non-target organisms, this can lead to neurotoxic effects.

Recent studies suggest that this compound can also induce cytotoxicity through pathways independent of AChE inhibition. In human breast cancer cells, this compound has been shown to promote cell migration and invasion through the ERK/Nrf2 signaling pathway , which is associated with cellular stress responses.[2]

G This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits ERK_Nrf2 ERK/Nrf2 Pathway This compound->ERK_Nrf2 Activates Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Acetylcholine Acetylcholine Accumulation Nerve_Overstimulation Nerve Cell Overstimulation Acetylcholine->Nerve_Overstimulation Neurotoxicity Neurotoxicity Nerve_Overstimulation->Neurotoxicity Cell_Migration_Invasion Cell Migration & Invasion ERK_Nrf2->Cell_Migration_Invasion

Figure 1. Simplified signaling pathway of this compound's cytotoxic effects.

Novel Botanical Insecticides

Novel botanical insecticides often induce cytotoxicity through the induction of apoptosis , or programmed cell death. This is a highly regulated process that involves a cascade of molecular events.

Spinosad, Neem Oil (Azadirachtin), and Pyrethrins have all been shown to induce apoptosis in various cell lines. The common signaling pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by:

  • Disruption of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytoplasm.[11]

  • Activation of a cascade of caspases , which are proteases that execute the apoptotic process.[12][13]

  • Regulation by the Bcl-2 family of proteins , which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[14][15][16][17][18]

The activation of initiator caspases (like caspase-9) leads to the activation of executioner caspases (like caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[3]

G Botanical_Insecticides Spinosad, Neem (Azadirachtin), Pyrethrins Mitochondria Mitochondria Botanical_Insecticides->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) Bcl2_family->Mitochondria Regulates

Figure 2. General intrinsic apoptosis pathway induced by botanical insecticides.

Experimental Protocols

This section provides a general overview of the methodologies commonly used in the cited studies to assess cytotoxicity.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G cluster_0 Cell Culture cluster_1 MTT Reaction cluster_2 Data Acquisition A Seed cells in 96-well plate B Add test compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate (formazan formation) D->E F Add solubilizing agent E->F G Measure absorbance (570 nm) F->G

Figure 3. General workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[19]

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test insecticide. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[20][21][22]

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[20][21][22]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[19]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[21] Cell viability is expressed as a percentage of the control.

LDH Assay (Cytotoxicity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

Detailed Steps:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.[23][24]

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.[25]

  • Color Development: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[24]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[23][25] The amount of LDH released is proportional to the number of damaged cells.

Annexin V-FITC Apoptosis Assay (Flow Cytometry)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.

Detailed Steps:

  • Cell Harvesting and Washing: Both adherent and suspension cells are collected and washed with a binding buffer.[26][27][28][29][30]

  • Staining: Cells are resuspended in the binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).[26][28][29][30]

  • Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to PS and PI to the DNA of cells with compromised membranes.[28][30]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[26][29][30]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The available data suggest that this compound and novel botanical insecticides induce cytotoxicity through distinct mechanisms. This compound's primary mode of action involves neurotoxicity through acetylcholinesterase inhibition, with evidence of other pathways like oxidative stress induction. In contrast, botanical insecticides like spinosad, neem oil, and pyrethrins primarily trigger programmed cell death (apoptosis) via the intrinsic mitochondrial pathway.

While botanical insecticides are often perceived as "safer" alternatives, it is evident from the presented data that they can exhibit significant cytotoxicity to non-target cells. A comprehensive risk assessment for any insecticide should consider not only its acute toxicity but also its potential to induce sublethal effects and the specific cellular pathways it perturbs. Further head-to-head comparative studies on a wider range of human cell lines under standardized conditions are necessary to provide a more definitive ranking of the cytotoxic potential of these compounds.

References

Inter-laboratory Validation of a Standard Operating Procedure for Propoxur Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of a standard operating procedure (SOP) for the determination of propoxur in various formulations, based on inter-laboratory validation studies. The data presented is intended for researchers, scientists, and drug development professionals to objectively assess the method's reliability and applicability.

Quantitative Performance Data

An inter-laboratory collaborative study was conducted to validate a liquid chromatographic method for the determination of this compound in technical and formulated products. Eight laboratories participated in the study, analyzing four different sample types. The coefficient of variation (CV) values obtained in this study are summarized in the table below, demonstrating the method's precision across different matrices.

Sample TypeNumber of CollaboratorsCoefficient of Variation (CV%)
Technical Product80.34
70% Wettable Powder80.68
1.5 Emulsifiable Concentrate83.25
2% Bait85.41

Table 1: Summary of Inter-laboratory Study Results for this compound Analysis.[1]

Experimental Protocols

The validated SOP is based on High-Performance Liquid Chromatography (HPLC) with internal standardization. The general procedure is outlined below, with specific parameters that can be adapted based on the available instrumentation and specific formulation.

1. Principle: this compound is extracted from the sample with a suitable solvent and analyzed by reverse-phase HPLC using an internal standard and UV detection.[1][2]

2. Apparatus:

  • Liquid Chromatograph: Equipped with a UV detector set at 280 nm.[2][3]

  • Column: A suitable reverse-phase column, such as a C18, 150 x 4.6 mm, 5 µm.

  • Injector: Autosampler or manual injector.

  • Data System: Chromatographic data acquisition and processing software.

3. Reagents:

  • Acetonitrile: HPLC grade.[1]

  • Water: HPLC grade.

  • Internal Standard: n-Butyrophenone or ethyl benzoate.[1][2]

  • This compound Reference Standard: Of known purity.

4. Standard Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in acetonitrile to obtain a known concentration.

  • This compound Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound and internal standard stock solutions with acetonitrile to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound into a suitable volumetric flask.

  • Add a precise volume of the internal standard stock solution.

  • Dilute to volume with acetonitrile.[1]

  • Mix thoroughly and filter an aliquot through a 0.45 µm filter before injection.

6. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common ratio is 80:20 (v/v).

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV at 280 nm.[2][3]

7. System Suitability: Before sample analysis, inject a calibration standard to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates, peak symmetry, and resolution between this compound and the internal standard.

8. Analysis: Inject the prepared sample solutions into the chromatograph and record the peak areas for this compound and the internal standard.

9. Calculation: Calculate the concentration of this compound in the sample using the response factor determined from the analysis of the calibration standards.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in formulated products.

This compound Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample add_is Add Internal Standard sample->add_is dissolve Dissolve in Acetonitrile add_is->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject standard Prepare Calibration Standards standard->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for the HPLC determination of this compound.

Alternative Methods and Comparisons

While HPLC is the most common and validated method for this compound analysis, other techniques exist. However, for regulatory and quality control purposes, the described HPLC method with internal standardization is widely accepted due to its robustness, specificity, and the extensive validation data available through collaborative studies.[1][2][3] The use of an internal standard is crucial as it corrects for variations in injection volume and instrument response, leading to higher precision and accuracy. The choice of internal standard, such as n-butyrophenone or ethyl benzoate, has been shown to be effective.[1][2] The method's adaptability to different formulations, from technical products to baits, further underscores its utility.[1]

References

Propoxur's Efficacy on Insecticide-Resistant Mosquitoes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Evaluation of Propoxur's Performance Against Resistant Mosquito Strains

This guide provides a detailed comparison of this compound's effectiveness against various insecticide-resistant mosquito strains, crucial vectors of diseases such as malaria, dengue, and Zika. The following analysis, targeted at researchers, scientists, and professionals in drug development, synthesizes experimental data on this compound's performance in comparison to other insecticides and elucidates the primary mechanisms of resistance.

Performance of this compound Against Resistant Mosquito Strains

The efficacy of this compound varies significantly across different mosquito species and the specific resistance mechanisms they have developed. The following tables summarize key quantitative data from multiple studies, offering a comparative overview of this compound's potency.

Table 1: Mortality Rates of this compound and Other Insecticides Against Resistant Mosquito Strains

Mosquito SpeciesInsecticideConcentration (%)Mortality Rate (%)Resistance Status
Anopheles gambiaeThis compound0.198Susceptible
Bendiocarb0.1100Susceptible
Pirimiphos-methyl0.2595Susceptible
Lambda-cyhalothrin0.0567Resistant
Permethrin0.7595Susceptible
Anopheles stephensiThis compound0.198Resistant
Pirimiphos-methyl0.2595Resistant
Bendiocarb0.198Resistant
Deltamethrin0.2598Resistant
Alpha-cypermethrin0.0598Resistant
Clothianidin2.098Resistant
Aedes aegypti (El Empalme)This compound0.185.3Resistant
Pirimiphos-methyl0.2562.3Resistant
Chlorpyrifos0.455.5Resistant
Culex quinquefasciatusThis compound0.14.25Highly Resistant
Etofenprox-76.47-

Table 2: Lethal Concentration (LC50) Values and Resistance Ratios for this compound

Mosquito SpeciesStrainLC50 (mg/L)Resistance Ratio (RR)
Culex pipiens quinquefasciatusSusceptible (F0)0.29-
This compound-selected (F16, LC25 selection)2.558.8
This compound-selected (F16, LC50 selection)1.826.3
Anopheles stephensiSusceptible--
Resistant-91.68

Experimental Protocols

The data presented in this guide are primarily derived from standardized bioassays developed by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).

WHO Insecticide Susceptibility Tube Test

This method is a direct response-to-exposure test to determine mosquito mortality after a fixed exposure time to a standard insecticide concentration.[1][2]

  • Mosquito Preparation: Non-blood-fed female mosquitoes, 3-5 days old, are used. They are starved for 2 hours before the test.[1]

  • Test Kit: The WHO tube test kit consists of plastic tubes: a holding tube (green dot), a control tube (yellow dot), and an exposure tube (red dot).[1]

  • Exposure: 20-25 mosquitoes are introduced into the exposure tube lined with insecticide-impregnated filter paper. The standard exposure time is 1 hour.[1][2]

  • Post-Exposure: After the exposure period, mosquitoes are transferred to the holding tube, which contains untreated paper. They are provided with a 10% sugar solution.

  • Mortality Reading: Mortality is recorded 24 hours after exposure.[1][2]

  • Interpretation of Results:

    • 98-100% mortality: Susceptible

    • 90-97% mortality: Resistance is suspected and further investigation is needed.

    • <90% mortality: Resistant

CDC Bottle Bioassay

This assay is used to determine the time it takes for a known concentration of an insecticide to kill mosquitoes.[3][4][5]

  • Bottle Preparation: 250ml glass bottles are coated with a diagnostic dose of the insecticide dissolved in acetone. The acetone is allowed to evaporate completely, leaving a uniform coating of the insecticide on the inner surface of the bottle.[3][4]

  • Mosquito Introduction: 10-25 non-blood-fed female mosquitoes (2-5 days old) are introduced into each bottle.[5]

  • Observation: The number of dead mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.[3]

  • Data Analysis: Time-mortality data are plotted to compare the susceptibility of field populations to a known susceptible laboratory strain. This method can also be used to determine the lethal concentration (LC50).[4][6]

Mechanisms of this compound Resistance

Mosquitoes have evolved two primary mechanisms to resist the effects of this compound and other carbamates: metabolic resistance and target-site resistance.

Metabolic Resistance

This form of resistance involves the increased production of detoxification enzymes that break down or sequester the insecticide before it can reach its target site.[7][8] The main enzyme families implicated are:

  • Cytochrome P450 monooxygenases (P450s or MFOs): These enzymes play a crucial role in the metabolism of a wide range of compounds, including insecticides.[8][9]

  • Esterases (α- and β-esterases): These enzymes hydrolyze the ester bonds present in many insecticides, rendering them non-toxic.[8]

  • Glutathione S-transferases (GSTs): GSTs detoxify insecticides by conjugating them with glutathione, making them more water-soluble and easier to excrete.[8][9]

G cluster_mosquito Mosquito Cell cluster_enzymes Detoxification Enzymes This compound This compound P450s Cytochrome P450s This compound->P450s Metabolism Esterases Esterases This compound->Esterases Metabolism GSTs Glutathione S-transferases This compound->GSTs Metabolism Detoxified_Metabolites Non-toxic Metabolites P450s->Detoxified_Metabolites Esterases->Detoxified_Metabolites GSTs->Detoxified_Metabolites

Metabolic Resistance to this compound.

Target-Site Resistance

This mechanism involves a modification of the insecticide's target protein, reducing its binding affinity. For this compound and other carbamates, the target is acetylcholinesterase (AChE), an essential enzyme in the central nervous system.[7]

  • Ace-1 Gene Mutation: A single point mutation in the ace-1 gene, which codes for AChE, is the primary cause of target-site resistance to carbamates. The most common mutation is the substitution of glycine with serine at position 119 (G119S).[10][11][12] This alteration in the enzyme's structure prevents this compound from effectively inhibiting it, allowing the mosquito to survive.

G cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_normal Normal Function (Susceptible) cluster_resistant Target-Site Resistance Acetylcholine_vesicle Acetylcholine Synaptic_Cleft Synaptic Cleft Acetylcholine_vesicle->Synaptic_Cleft Release ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor Binds AChE_Normal Acetylcholinesterase (AChE) (Wild-type Ace-1) AChE_Normal->Synaptic_Cleft Breaks down Acetylcholine Propoxur_Normal This compound Propoxur_Normal->AChE_Normal Inhibits AChE_Mutated Mutated AChE (G119S Ace-1) AChE_Mutated->Synaptic_Cleft Breaks down Acetylcholine Propoxur_Resistant This compound Propoxur_Resistant->AChE_Mutated Binding Reduced

Target-Site Resistance to this compound.

Experimental Workflow

The evaluation of insecticide efficacy and resistance mechanisms follows a structured workflow, from mosquito collection to data analysis.

G A Mosquito Collection (Field Population) B Rearing to F1 Generation A->B C Insecticide Bioassays (WHO Tube Test / CDC Bottle Assay) B->C D Data Collection (Mortality, Knockdown Time) C->D F Biochemical Assays (Enzyme Activity) C->F Resistant Individuals G Molecular Analysis (Gene Sequencing, e.g., Ace-1) C->G Resistant Individuals E Resistance Status Determination D->E I Data Analysis & Reporting E->I H Mechanism Identification (Metabolic vs. Target-Site) F->H G->H H->I

Insecticide Resistance Evaluation Workflow.

References

Linearity, accuracy, and precision in propoxur method validation

Author: BenchChem Technical Support Team. Date: November 2025

Propoxur Analysis: A Comparative Guide to Method Validation

In the realm of pharmaceutical and environmental analysis, the quantification of active compounds like the carbamate insecticide this compound demands robust and reliable analytical methods. Method validation is a critical process that ensures the data produced is accurate and precise, thereby guaranteeing the safety and efficacy of pharmaceutical formulations and the accurate monitoring of environmental residues. This guide provides a comparative overview of key validation parameters—linearity, accuracy, and precision—for different analytical methods used to quantify this compound.

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Spectrophotometry are two commonly employed techniques. Gas Chromatography (GC) is also utilized, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[1]

Below is a summary of the performance characteristics of these methods based on published validation data.

Parameter HPLC-PDA Spectrophotometry GC-based Methods
Linearity Range 5–800 ng/mL[1][2]0.14–5.58 µg/mL[3][4]0.14–5.58 µg/mL (GLC)[3]
Correlation Coefficient (r²) > 0.9982[1][2]Not consistently reportedNot consistently reported
Accuracy (Recovery %) 91.3–102.5%[1][2]96-99%[5]Not specified
Precision (RSD %) < 3.5%[1][2]1.44%[5]Not specified

Experimental Protocols

The validation of an analytical method involves a series of experiments to demonstrate its suitability for the intended purpose.[6] The protocols for determining linearity, accuracy, and precision are fundamental to this process.

Linearity

Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Preparation of Standard Solutions: A series of at least five standard solutions of this compound of known concentrations are prepared by diluting a stock solution. This range should encompass the expected concentration of the samples.[7]

  • Instrumental Analysis: Each standard solution is analyzed in triplicate using the chosen analytical instrument (e.g., HPLC, spectrophotometer).

  • Data Analysis: A calibration curve is constructed by plotting the average instrument response against the corresponding concentration. The linearity is evaluated by calculating the correlation coefficient (r²) of the linear regression line. An r² value close to 1.0 indicates a strong linear relationship.[7]

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value.[6] It is typically determined through recovery studies.

Protocol:

  • Sample Spiking: A known amount of this compound is added (spiked) to a blank sample matrix at different concentration levels (e.g., low, medium, and high).

  • Sample Analysis: The spiked samples are then prepared and analyzed according to the analytical method.

  • Calculation of Recovery: The percentage recovery is calculated using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The recovery values should fall within a predefined acceptance range, typically 80-120%, depending on the regulatory guidelines and the concentration level.

Precision

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is usually expressed as the Relative Standard Deviation (RSD).

Protocol:

  • Repeatability (Intra-assay precision): A minimum of nine determinations are made covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed by the same analyst on the same day and with the same equipment.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, or with different equipment to assess the variability of the method under typical laboratory conditions.

  • Data Analysis: The standard deviation (SD) and the relative standard deviation (RSD) are calculated for the results at each concentration level. A low RSD value indicates high precision.

Visualizing the Workflow

The logical flow of the experimental protocols for linearity, accuracy, and precision are illustrated below.

Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation A Prepare Stock Solution B Create Series of Dilutions (min. 5 concentrations) A->B C Analyze each concentration (n=3) B->C D Plot Response vs. Concentration C->D E Perform Linear Regression D->E F Evaluate Correlation Coefficient (r²) E->F

Caption: Workflow for Determining Linearity.

Accuracy_Workflow cluster_prep Preparation cluster_analysis Analysis & Calculation A Select Blank Matrix B Spike with known this compound conc. (e.g., Low, Medium, High) A->B C Analyze Spiked Samples B->C D Determine Measured Concentration C->D E Calculate % Recovery D->E F Compare to Acceptance Criteria E->F

Caption: Workflow for Determining Accuracy.

Precision_Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) cluster_eval Evaluation A Prepare Homogeneous Sample B Multiple analyses, same day, same analyst, same equipment A->B C Analyses on different days, by different analysts, or with different equipment A->C D Calculate SD and RSD B->D C->D

Caption: Workflow for Determining Precision.

References

Safety Operating Guide

Propoxur Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of propoxur, a carbamate insecticide. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

I. Immediate Safety and Handling Precautions

This compound is a toxic compound that can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] It is a cholinesterase inhibitor that can cause severe health effects, including nausea, vomiting, blurred vision, and in high doses, respiratory depression and death.[2][3][4] Therefore, strict safety measures must be observed at all times.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves are mandatory.[5]

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[5][6]

  • Lab Coat: A lab coat or other protective clothing should be worn.[1][3]

  • Respiratory Protection: In case of spills or when working in poorly ventilated areas, a NIOSH-approved respirator should be used.[1][5]

II. This compound Waste Classification and Storage

This compound and any materials contaminated with it are classified as hazardous waste.[1][3][7] In the United States, solid waste containing this compound is assigned the EPA waste number U411.[7]

Storage of this compound Waste:

  • All this compound waste must be collected in designated, sealed, and clearly labeled containers.[1][3]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and alkalis.[1][3][8]

  • Containers should be stored in a locked-up area to prevent unauthorized access.[3]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste from a laboratory setting.

Step 1: Waste Segregation and Collection

  • Carefully collect all this compound waste, including unused product, contaminated materials (e.g., PPE, absorbent pads), and empty containers.

  • For spills, first, evacuate the area of unprotected personnel.[1][3] If the this compound is in powdered form, moisten it slightly to prevent dust from becoming airborne.[3] Sweep the material into a sealable container.[1][3]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Container Management

  • Ensure that waste containers are in good condition and properly sealed to prevent leaks or spills.[3]

  • Label containers clearly with "Hazardous Waste," the name "this compound," and the EPA waste number U411 where applicable.[7]

Step 3: Arrange for Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.[3][5][6]

  • Methods of disposal may include incineration at a facility equipped with a flue gas scrubber or biological treatment.[3][5]

  • Crucially, do not discharge this compound waste into the sewer system or contaminate waterways. [3][5]

Step 4: Decontamination of Reusable Equipment

  • Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound.

  • Wash with soap and plenty of water.[1][6]

  • Collect all cleaning materials and rinsate as hazardous waste.

Step 5: Documentation

  • Maintain detailed records of the amount of this compound waste generated, the date of disposal, and the disposal company used. This is a legal requirement in many jurisdictions.

IV. Quantitative Data Summary

ParameterValueReference
EPA Waste Number U411 (for solid waste)[7]
NIOSH Recommended Exposure Limit (REL) 0.5 mg/m³ (10-hour time-weighted average)[1]
ACGIH Threshold Limit Value (TLV) 0.5 mg/m³ (8-hour time-weighted average)[1]
Reportable Quantity (RQ) 100 lbs[9]

V. Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PropoxurDisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Disposal cluster_decon Decontamination start This compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify as Hazardous Waste (EPA U411) spill Spill Occurs identify_waste->spill decontaminate Decontaminate Reusable Equipment identify_waste->decontaminate ppe->identify_waste collect Collect in Sealed, Labeled Container store Store in Cool, Dry, Ventilated Area collect->store spill->collect No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect contact_hw Contact Licensed Hazardous Waste Disposal Company store->contact_hw transport Arrange for Waste Pickup and Transport contact_hw->transport document Document Disposal transport->document end Disposal Complete document->end collect_decon_waste Collect Decontamination Waste decontaminate->collect_decon_waste collect_decon_waste->collect

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propoxur

Author: BenchChem Technical Support Team. Date: November 2025

Propoxur, a carbamate insecticide, necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe handling. Adherence to these procedures is paramount to minimize exposure risk and maintain a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the recommended PPE based on various handling scenarios.

OperationPPE ComponentSpecificationRationale
Routine Handling (e.g., weighing, preparing solutions) Gloves Chemical-resistant gloves (e.g., neoprene, nitrile)[1]Prevents skin contact, a primary route of exposure[1][2]
Lab Coat/Protective Clothing Long-sleeved lab coat or chemical-resistant suit[3][4][5]Protects skin from splashes and contamination[4][5]
Eye Protection Safety glasses with side shields or chemical splash goggles[6]Protects eyes from accidental splashes.
Respiratory Protection Not typically required with adequate ventilation.Use a NIOSH-approved respirator if dust or aerosols may be generated[7]
Mixing and Loading Concentrates Gloves Chemical-resistant gauntlet-style gloves[8]Provides extended protection to the forearm.
Apron Chemical-resistant apron[9]Offers an additional layer of protection against spills.
Eye Protection Chemical splash goggles and a face shield[8]Provides maximum protection for the face and eyes.
Spill Cleanup Gloves Chemical-resistant gloves (e.g., neoprene, nitrile)[1]Essential for handling contaminated materials.
Protective Clothing Chemical-resistant suit or coveralls[3][4][5]Protects against widespread contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges[7]Protects against inhalation of vapors from the spill.
Footwear Chemical-resistant boots[8]Prevents contamination of footwear.

Important Considerations:

  • Always inspect PPE for damage before use[9]

  • Do not wear leather gloves or footwear as they can absorb and retain pesticides[8]

  • Contaminated clothing should be removed immediately and laundered separately by trained individuals[4][10]

  • Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking[1][4]

Exposure Limits and Health Hazards

Understanding the exposure limits and potential health effects of this compound is crucial for risk assessment and management.

ParameterValueReference
NIOSH Recommended Exposure Limit (REL) 0.5 mg/m³ (10-hour TWA)[2][4]
ACGIH Threshold Limit Value (TLV) 0.5 mg/m³ (8-hour TWA)[3][4]
Primary Routes of Exposure Inhalation, skin absorption, ingestion, eye contact[1][2]
Symptoms of Overexposure Inhibition of cholinesterase, leading to weakness, muscle spasms, headache, tightness in the chest, blurred vision, nausea, and abdominal cramps[1][2]

Operational Plan: Spill Management Workflow

A prompt and coordinated response is essential in the event of a this compound spill. The following workflow outlines the key steps to safely manage a spill incident.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Response Response & Cleanup cluster_Finalization Finalization Evacuate Evacuate Area Alert Alert Others & Secure Area Evacuate->Alert Immediately Don_PPE Don Appropriate PPE Alert->Don_PPE Once area is secure Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material into Sealed Containers Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

References

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